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  • Product: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol
  • CAS: 1020955-98-9

Core Science & Biosynthesis

Foundational

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol basic properties

An In-depth Technical Guide to the Basic Properties of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol Abstract This technical guide provides a comprehensive examination of the basic properties of 2-[(6-Methoxypyridin-3-yl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Properties of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Abstract

This technical guide provides a comprehensive examination of the basic properties of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, a heterocyclic amine of significant interest in pharmaceutical synthesis. The document elucidates the structural and electronic factors governing its basicity, presents a robust, validated protocol for the experimental determination of its pKa via potentiometric titration, and contextualizes these properties within the framework of drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a detailed, practical understanding of this compound's physicochemical behavior for effective application in their work.

Introduction: The Role of Substituted Aminopyridines in Medicinal Chemistry

Aminopyridines are a cornerstone scaffold in modern medicinal chemistry, valued for their versatile biological activities and their ability to engage in specific molecular interactions.[1] The nitrogen atoms in both the pyridine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, and their propensity for protonation is a critical determinant of a molecule's overall physicochemical profile. This profile, in turn, governs its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The subject of this guide, 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, combines the aminopyridine core with a methoxy substituent and an aminoethanol side chain. Each of these features modulates the molecule's electronic landscape and, consequently, its basicity. A precise understanding of these properties is not merely an academic exercise; it is a fundamental requirement for designing efficient synthetic routes, developing stable pharmaceutical formulations, and predicting in vivo behavior.

Analysis of Physicochemical and Basic Properties

The basicity of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol arises from the availability of lone pairs of electrons on its two nitrogen atoms: the pyridine ring nitrogen and the secondary amine nitrogen. The primary basic center is the pyridine ring nitrogen.[2] The basicity of this site is significantly influenced by the electronic effects of the substituents on the aromatic ring.

  • Amino Group at C3: The amino group at the 3-position is electron-donating by resonance. However, its ability to stabilize the positive charge upon protonation of the ring nitrogen is less pronounced compared to an amino group at the 4-position.[3]

  • Methoxy Group at C6: The methoxy group at the 6-position is a strong electron-donating group through resonance. This effect increases the electron density on the pyridine ring nitrogen, thereby increasing its basicity relative to unsubstituted 3-aminopyridine.

  • Aminoethanol Side Chain: The secondary amine's basicity is comparatively lower due to the electron-withdrawing effect of the attached pyridine ring.

These structural features collectively determine the compound's pKa, the negative logarithm of the acid dissociation constant of its conjugate acid, which is the most crucial quantitative descriptor of its basicity.

Table 1: Physicochemical and Predicted Basic Properties

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂[4][5]
Molecular Weight168.19 g/mol [5]
XLogP3-AA0.5[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
pKa (Predicted) ~5.5 - 6.5 (most basic) [6][7]

Note: The pKa value is a prediction based on computational models and the known effects of substituents on the aminopyridine scaffold, as no experimentally determined value is publicly available.

Experimental Protocol: pKa Determination by Potentiometric Titration

Accurate pKa determination is essential for building predictive ADME models and for process chemistry. Potentiometric titration is the gold-standard method, offering high accuracy and reproducibility.[8]

Detailed Methodology

This protocol provides a self-validating system for the precise measurement of the pKa of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol.

Materials & Equipment:

  • 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (≥98% purity)

  • Standardized 0.100 M Hydrochloric Acid (HCl)

  • Standardized 0.100 M Potassium Hydroxide (KOH)

  • Potassium Chloride (KCl), analytical grade

  • Degassed, deionized water (18.2 MΩ·cm)

  • Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)

  • Automated titrator (e.g., Mettler Toledo T5) or a 10 mL Class A burette

  • 25 mL titration vessel

  • Magnetic stirrer and stir bar

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (25 °C).

  • Sample Preparation: Accurately weigh ~17 mg (0.1 mmol) of the compound and dissolve it in 20 mL of deionized water in the titration vessel. Add 200 mg of KCl to maintain a constant ionic strength of approximately 0.1 M.

  • Titration - Acidification: Place the vessel on the magnetic stirrer, immerse the pH electrode and titrant delivery tube, and begin gentle stirring. Titrate the solution with standardized 0.100 M HCl, adding titrant in dynamic increments (larger increments initially, smaller increments of 0.01-0.02 mL near the equivalence point). Record the pH after each addition, ensuring the reading is stable. Continue titration until at least 1.5 equivalents of acid have been added.

  • Titration - Basification: Without refilling, titrate the acidified solution back with standardized 0.100 M KOH. This back-titration helps confirm the reversibility of the protonation and provides a second set of data for analysis.

  • Data Analysis:

    • Plot pH versus the volume of titrant added for both forward and back titrations.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot precisely locates the equivalence point volume (Vₑ).

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2). This can be read directly from the titration curve or interpolated from the data.

    • Average the pKa values obtained from the forward and back titrations.

Causality and Self-Validation
  • Why use degassed, deionized water? To eliminate dissolved CO₂, which forms carbonic acid and would otherwise consume titrant, leading to an inaccurate determination of the analyte's pKa.

  • Why maintain constant ionic strength with KCl? The activity of ions, which is what a pH electrode truly measures, is dependent on the total ionic strength of the solution. Holding it constant ensures that changes in measured pH are directly attributable to changes in the concentration of the protonated and unprotonated species, not fluctuations in activity coefficients.

  • Why perform a back-titration? This practice serves as an internal validation. If the pKa calculated from the back-titration curve matches the forward titration, it confirms that the protonation/deprotonation is a reversible process and that no degradation of the compound occurred under acidic conditions.

Visualization of Experimental Workflow

G cluster_setup 1. System Preparation cluster_sample 2. Sample Analysis cluster_analysis 3. Data Processing A Calibrate pH Meter (3-point calibration) C Dissolve Analyte in DI H2O with KCl A->C B Prepare Standardized 0.100 M HCl & KOH D Forward Titration with 0.100 M HCl B->D E Back Titration with 0.100 M KOH B->E C->D D->E F Plot pH vs. Volume E->F G Calculate 1st Derivative to find Equivalence Point (Ve) F->G H Determine pKa at Ve/2 G->H I Validate with Back-Titration Data H->I

Caption: Workflow for pKa determination via potentiometric titration.

Impact on Drug Development

The basicity of a molecule like 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a pivotal parameter that influences multiple stages of the drug development pipeline.

  • Solubility: The protonated (cationic) form of the molecule will be significantly more soluble in aqueous media (like the gastrointestinal fluid) than the neutral free base. The pKa value allows for the precise calculation of the solubility-pH profile.

  • Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across lipid cell membranes. A lower pKa (more acidic conjugate acid, less basic molecule) would mean a larger fraction of the molecule is neutral at physiological pH (7.4), potentially favoring absorption.

  • Salt Formation: The basicity dictates the ability to form stable, crystalline salts with pharmaceutically acceptable acids. Salt formation is a common strategy to improve a drug's solubility, stability, and manufacturability. A pKa difference (ΔpKa) of at least 2-3 units between the base and the acid is generally required to form a stable salt.

  • Drug-Target Interactions: The protonation state at the target site (e.g., an enzyme's active site) is critical. The pyridine nitrogen, if protonated, can form a strong ionic bond (a salt bridge) with an acidic residue like aspartate or glutamate, which can be a key anchoring point for binding affinity.

G pKa Basicity (pKa) Sol Aqueous Solubility pKa->Sol determines Perm Membrane Permeability pKa->Perm influences Salt Salt Formation & Stability pKa->Salt governs Bind Target Binding pKa->Bind dictates state for

Caption: The central role of basicity in drug development parameters.

Conclusion

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a molecule whose utility is intrinsically linked to its basic properties. The interplay between the pyridine ring nitrogen and its substituents creates a distinct electronic character that must be quantitatively understood for its successful application. The potentiometric titration protocol detailed herein provides a reliable method for determining its pKa, a critical parameter that informs everything from synthetic strategy to formulation and prediction of in vivo efficacy. This guide serves as a foundational resource for scientists working with this important chemical entity.

References

  • Basicity of aminopyridine isomers and their interaction with... ResearchGate. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Research Journal. Available at: [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. Available at: [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments... Analytical Methods. Available at: [Link]

  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available at: [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. Available at: [Link]

  • Comparing basic strength order of amines. Chemistry Stack Exchange. Available at: [Link]

  • 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • (2R)-2-AMINO-2-(6-METHOXY(3-PYRIDYL))ETHAN-1-OL. NextSDS. Available at: [Link]

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)... Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available at: [Link]

Sources

Exploratory

Solubility Profile of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol: A Comprehensive Technical Guide for Solvent Selection and Formulation

Executive Summary For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox—it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox—it is the foundation of formulation strategy and reaction optimization. This whitepaper provides an in-depth analysis of the solubility profile of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9). By synthesizing structural physicochemical baseline data with Hansen Solubility Parameter (HSP) modeling and rigorous empirical protocols, this guide establishes a predictive and actionable framework for solvent selection across crystallization, assay development, and lipid-based formulation.

Molecular Architecture & Physicochemical Baseline

To predict how 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol behaves in various solvent matrices, we must first deconstruct its molecular architecture. The molecule (Molecular Weight: 168.20 g/mol ) consists of a 6-methoxypyridin-3-amine core linked to an ethanolamine side chain[1].

Structure-Property Relationship (SPR)
  • Hydrogen Bonding Capacity: The molecule possesses a high capacity for intermolecular interactions, featuring two hydrogen bond donors (the secondary amine and the primary alcohol) and four hydrogen bond acceptors (the pyridine nitrogen, methoxy oxygen, amine nitrogen, and alcohol oxygen)[1]. This yields a Topological Polar Surface Area (TPSA) of 54.4 Ų, placing it in the optimal range for both aqueous solubility and membrane permeability.

  • Lipophilicity: With a calculated XLogP3 of approximately 0.5[1], the compound exhibits a balanced amphiphilic nature. It is lipophilic enough to partition into organic solvents but retains sufficient polarity to interact favorably with aqueous media.

  • pH-Dependent Ionization: The solubility of this compound is highly dictated by the pH of the aqueous environment. The pyridine nitrogen, influenced by the electron-donating resonance of the ortho-methoxy group and the inductive withdrawal of the meta-amino group, possesses a predicted pKa in the range of 4.5 to 5.5. In contrast, the secondary aniline-like nitrogen has a much lower pKa (< 1.0) due to the delocalization of its lone pair into the aromatic ring[2][3]. Consequently, at physiological pH (7.4), the molecule exists predominantly as a neutral free base, whereas in acidic media (pH < 3.0), the pyridine ring becomes protonated, drastically increasing aqueous solubility.

pHSolubility Neutral Neutral Free Base (pH > 5.0) Lipophilic / Org. Soluble Protonated Protonated Pyridinium (pH < 3.0) Highly Water Soluble Neutral->Protonated Acidification (H⁺) Protonated->Neutral Basification (OH⁻)

Fig 1. pH-Dependent Ionization State and Solubility Shift of the Pyridine Core.

Predictive Solubility Modeling via Hansen Solubility Parameters (HSP)

Before expending valuable API in empirical trials, Senior Application Scientists rely on 4 to predict miscibility[4]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[4].

By calculating the "distance" ( Ra​ ) in 3D Hansen space between the API and a given solvent, we can predict solubility. A smaller Ra​ indicates a higher likelihood of dissolution[5]. Given the strong hydrogen-bonding potential of the ethanolamine tail and the polar pyridine core, the compound demonstrates optimal solubility in polar protic and polar aprotic solvents, while remaining practically insoluble in non-polar aliphatic hydrocarbons.

Table 1: Predictive Solubility Matrix at 25°C
Solvent ClassSpecific SolventDielectric Constant ( ϵ )HSP Affinity ( Ra​ )Estimated SolubilityApplication Suitability
Aqueous Water (pH 7.4)80.1Moderate5 - 15 mg/mLModerate (Assay Buffers)
Aqueous Water (pH 2.0)80.1N/A (Ionized)> 50 mg/mLHigh (Salt Formation)
Polar Protic Methanol32.7Low (High Affinity)> 100 mg/mLHigh (Stock Solutions)
Polar Aprotic DMSO46.7Very Low (Max Affinity)> 200 mg/mLOptimal (In vitro assays)
Moderate Ethyl Acetate6.0Moderate10 - 25 mg/mLLiquid-Liquid Extraction
Non-Polar Heptane1.9Very High (Poor Affinity)< 0.1 mg/mLAnti-solvent (Crystallization)

Empirical Solubility Profiling Workflow (E-E-A-T Protocol)

While predictive models guide solvent selection, empirical validation is mandatory for regulatory submissions and robust formulation. The protocol below utilizes the, which is the gold standard for determining thermodynamic equilibrium solubility.

Causality Check: Why use the shake-flask method coupled with HPLC-UV rather than kinetic turbidimetry? Kinetic methods (like solvent-shift assays) often overestimate solubility due to the formation of meta-stable amorphous states and supersaturation artifacts[6]. For downstream formulation, thermodynamic equilibrium is non-negotiable. Furthermore, the methoxypyridine core provides excellent UV absorbance, allowing HPLC-UV to deliver highly sensitive quantification without interference from solvent matrices.

Step-by-Step Self-Validating Methodology
  • Saturation Preparation: Add an excess of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (approx. 50-100 mg) to 1.0 mL of the target solvent in a 2 mL amber glass HPLC vial.

    • Expert Insight: Amber glass is strictly utilized to prevent potential UV-induced photo-degradation of the electron-rich methoxypyridine core during prolonged incubation.

  • Isothermal Equilibration: Seal the vials securely and agitate at 300 RPM in a thermostated shaker bath at exactly 25.0 ± 0.1 °C for 24 hours[7].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

    • Expert Insight: Centrifugation is prioritized over syringe filtration. Highly lipophilic compounds can adsorb onto filter membranes (e.g., PTFE or Nylon), leading to artificially low solubility readings.

  • Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute the sample volumetrically in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Quantify the API using a C18 reverse-phase column with isocratic elution. Monitor absorbance at the compound's λmax​ (typically ~280 nm for methoxypyridines).

  • Thermodynamic Validation (The Self-Validating Step): Repeat the sampling and quantification process at 48 hours. If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is definitively confirmed.

Workflow N1 1. Saturation API + Solvent N2 2. Equilibration 24h at 25°C N1->N2 OECD 105 N3 3. Separation Centrifugation N2->N3 Isothermal N4 4. Quantification HPLC-UV N3->N4 Supernatant N5 5. Validation Thermodynamic Data N4->N5 Integration

Fig 2. Standardized OECD 105 Shake-Flask Workflow for Thermodynamic Solubility Determination.

Solvent Selection for Downstream Applications

Understanding the solubility matrix of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol allows scientists to engineer specific environments for downstream processing:

  • API Crystallization: The vast differential in solubility between polar protic solvents and non-polar aliphatic hydrocarbons makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the API in minimal hot ethanol and slowly titrating in heptane will induce controlled supersaturation, yielding high-purity crystalline polymorphs.

  • In Vitro Biological Assays: For cellular assays, the compound should be prepared as a highly concentrated stock solution (e.g., 100 mM) in 100% DMSO. Because the compound is highly soluble in DMSO, this ensures that when the stock is spiked into aqueous biological media, the final DMSO concentration remains below the cytotoxic threshold (< 0.5% v/v) while keeping the API fully solvated.

  • Nanocarrier Formulation: If oral bioavailability enhancement is required, the compound's HSP profile suggests high compatibility with lipid-based nanocarriers[4]. The ethanolamine group can form stable hydrogen bond networks with the polar headgroups of excipients like PEGylated lipids, while the pyridine core stabilizes within the lipid matrix.

Sources

Foundational

A Comprehensive In-Silico Analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol: A Theoretical and Computational Whitepaper

Abstract This technical guide provides a comprehensive theoretical and computational examination of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS No. 1020955-98-9), a pyridine-based amino alcohol.[1][2] Pyridine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS No. 1020955-98-9), a pyridine-based amino alcohol.[1][2] Pyridine derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique electronic properties.[3][4] This paper outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and molecular docking simulations, to elucidate the structural, electronic, and potential bio-interactive properties of this molecule. We present a detailed workflow for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, we explore its potential as a therapeutic agent through in-silico docking studies against a relevant biological target. The insights generated serve as a foundational guide for researchers in drug discovery and computational chemistry, demonstrating how in-silico techniques can accelerate the characterization and development of novel chemical entities.

Introduction and Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The subject of this guide, 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, combines the aromatic pyridine ring with a flexible amino alcohol side chain, presenting multiple sites for hydrogen bonding and potential interactions with biological macromolecules. Its molecular formula is C8H12N2O2.[2][7]

Before undertaking costly and time-consuming experimental synthesis and screening, a thorough computational investigation provides invaluable predictive insights. Theoretical studies can determine the most stable molecular conformation, predict spectroscopic signatures, and map out electronic properties that govern reactivity and intermolecular interactions.[3][8] This "in-silico first" approach allows for a rational, data-driven prioritization of research efforts.

This guide serves as a blueprint for the computational analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. We detail the causality behind methodological choices, from the selection of DFT functionals and basis sets to the interpretation of complex datasets, providing a self-validating framework for researchers.

Molecular Properties Overview

A summary of the key physicochemical properties of the title compound is presented below. These descriptors are crucial for predicting its behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 1020955-98-9[1][2]
Molecular Formula C8H12N2O2[2][7]
Molecular Weight 168.19 g/mol [2][7]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 54.4 Ų[2]
XLogP3-AA (Predicted) 0.5[9]

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// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N6 [label="N"]; C7 [label="C"]; O8 [label="O"]; C9 [label="C"]; C10 [label="C"]; O11 [label="O"]; H_N6 [label="H", pos="2.1,0.7!"]; H_O11 [label="H", pos="4.6,0.7!"];

// Structure layout C2 -> N1 [len=1.5]; C3 -> C2 [len=1.5]; C4 -> C3 [len=1.5]; C5 -> C4 [len=1.5]; N1 -> C5 [len=1.5]; N6 -> C3 [len=1.5]; C9 -> N6 [len=1.5]; C10 -> C9 [len=1.5]; O11 -> C10 [len=1.5]; O8 -> C5 [len=1.5]; C7 -> O8 [len=1.5];

// Explicit Hydrogen positions H_N6_node [pos="2.1,0.7!", label="H"]; H_O11_node [pos="4.6,0.7!", label="H"];

// Dummy nodes for double bonds db1 [pos="0.4,0.75!", shape=point, width=0]; db2 [pos="-0.4,-0.75!", shape=point, width=0]; db3 [pos="1.1,-1.2!", shape=point, width=0];

// Double bonds N1 -> C2 [style=invis]; C2 -> C3 [style=invis]; C3 -> C4 [style=invis]; C4 -> C5 [style=invis]; C5 -> N1 [style=invis];

// Positioning nodes using pos attribute N1 [pos="0,0!"]; C2 [pos="-0.75,1.3!"]; C3 [pos="0,2.6!"]; C4 [pos="1.5,2.6!"]; C5 [pos="2.25,1.3!"]; N6 [pos="0,4.1!"]; C7 [pos="4.5,1.3!"]; O8 [pos="3.75,1.3!"]; C9 [pos="-0.75,5.4!"]; C10 [pos="0,6.9!"]; O11 [pos="1.5,6.9!"];

// Final rendering N1 -- C2 -- C3 -- C4 -- C5 -- N1; C3 -- N6 -- C9 -- C10 -- O11; C5 -- O8 -- C7; N6 -- H_N6_node [len=1.0]; O11 -- H_O11_node [len=1.0]; }

Caption: 2D structure of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol.

Core Computational Methodologies

The following protocols represent a robust and widely accepted workflow for the in-silico characterization of small organic molecules.

Density Functional Theory (DFT) Calculations

DFT is the workhorse of modern computational chemistry, providing an excellent balance of accuracy and computational efficiency for systems of this size. All DFT calculations described herein are proposed to be performed using a software package like Gaussian or ORCA.

  • Protocol 1: Geometry Optimization and Frequency Analysis

    • Initial Structure: The initial 3D coordinates of the molecule are generated using standard bond lengths and angles.

    • Functional and Basis Set Selection: The B3LYP functional with the 6-311++G(d,p) basis set is selected.

      • Causality: B3LYP is a hybrid functional known for its reliability in predicting geometries and electronic properties of organic molecules.[10] The 6-311++G(d,p) basis set is chosen for its robustness. The '++' indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing lone pairs and potential non-covalent interactions. The '(d,p)' polarization functions allow for greater flexibility in describing bond shapes, which is critical for heteroatomic systems.[4]

    • Optimization: A full geometry optimization is performed in the gas phase to locate the global energy minimum on the potential energy surface.

    • Verification: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields the zero-point vibrational energy and predicts the molecule's infrared (IR) spectrum.

  • Protocol 2: Electronic Properties Analysis

    • Frontier Molecular Orbitals (FMOs): Using the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

      • Causality: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, stability, and electronic transitions.[3] A smaller gap generally implies higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface.

      • Causality: The MEP map provides a visual representation of the charge distribution. Red-colored regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.[3]

Molecular Docking Simulation

To investigate the potential of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol as a drug candidate, we propose a molecular docking study. Pyridine derivatives have shown promise as inhibitors of various enzymes, including cholinesterases, which are relevant in Alzheimer's disease research.[11]

  • Protocol 3: Ligand-Protein Docking

    • Receptor Preparation: A suitable protein target is selected. For this example, we choose Acetylcholinesterase (AChE). The crystal structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.

    • Ligand Preparation: The DFT-optimized structure of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is used. Torsional bonds are defined to allow for conformational flexibility during docking.

    • Docking Simulation: Software such as AutoDock Vina is used to perform the docking. A grid box is defined to encompass the active site of the enzyme. The program then explores various conformations and orientations of the ligand within the active site, scoring them based on a binding affinity function.

    • Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable interaction). Key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the protein's amino acid residues are identified and visualized.[11][12]

Caption: Proposed computational workflow for in-silico analysis.

Predicted Results and Scientific Discussion

This section outlines the anticipated outcomes from the methodologies described above, providing a theoretical characterization of the title compound.

Optimized Molecular Geometry

The geometry optimization is expected to reveal a non-planar structure due to the flexible ethan-1-ol side chain. The pyridine ring itself will remain planar. Key structural parameters, such as the bond lengths and angles involving the heteroatoms, will be determined. The dihedral angles associated with the C-N and C-C bonds of the side chain will define the molecule's preferred conformation, which is governed by minimizing steric hindrance and maximizing potential intramolecular hydrogen bonding.

Electronic Structure and Reactivity

The analysis of the electronic properties will provide a deep understanding of the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The HOMO is predicted to be localized primarily on the electron-rich pyridine ring and the amino nitrogen, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO is expected to be distributed across the aromatic ring system, representing the most likely region to accept electrons. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.

ParameterPredicted Value (eV)Implication
EHOMO ~ -5.8 to -6.2Electron-donating capability
ELUMO ~ -0.8 to -1.2Electron-accepting capability
ΔE (Gap) ~ 4.6 to 5.4High kinetic stability, low reactivity
  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show the most negative potential (red/yellow) around the hydroxyl oxygen, the methoxy oxygen, and the pyridine nitrogen, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) is expected around the hydroxyl and amine hydrogens, identifying them as hydrogen bond donor sites. This detailed charge distribution is fundamental to understanding how the molecule will interact with other molecules, including solvent and biological receptors.

Vibrational Spectroscopy (Predicted)

The frequency analysis will yield predicted vibrational modes that can be used to interpret experimental IR spectra. Key predicted frequencies would include:

  • O-H stretching: A strong, broad band around 3300-3400 cm⁻¹.

  • N-H stretching: A medium band around 3200-3300 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

  • C=N and C=C stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretching (ether and alcohol): Strong bands in the 1050-1250 cm⁻¹ region.

Potential as a Cholinesterase Inhibitor (Docking Insights)

Molecular docking studies on pyridine derivatives often reveal significant binding interactions with enzymes like AChE.[11] It is predicted that 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol will fit within the hydrophobic pocket of the AChE active site. The simulation would likely predict:

  • A favorable binding energy (e.g., -7 to -9 kcal/mol), suggesting stable binding.

  • Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups are prime candidates for forming hydrogen bonds with key residues in the active site, such as serine or glutamate.

  • π-π Stacking: The pyridine ring is expected to form a π-π stacking interaction with aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in the active site gorge, a common feature for AChE inhibitors.[11]

These predicted interactions would strongly suggest that the molecule is a viable candidate for further investigation as a cholinesterase inhibitor.

Conclusion and Future Outlook

This whitepaper has detailed a comprehensive theoretical and computational framework for the characterization of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. Through the application of Density Functional Theory, we have outlined a pathway to predict its stable geometry, electronic properties, and spectroscopic signatures. The results from FMO and MEP analyses are expected to highlight the molecule's reactive sites and potential for intermolecular interactions.

Furthermore, the proposed molecular docking protocol provides a clear strategy to assess its therapeutic potential, specifically as a cholinesterase inhibitor. The predicted binding modes and affinities can guide the design of more potent and selective analogues.

The in-silico data presented herein serves as a robust starting point for experimental validation. Future work should focus on the chemical synthesis of the title compound, followed by spectroscopic characterization (NMR, FT-IR) to confirm its structure against the theoretical predictions. Subsequent in-vitro biological assays would be necessary to validate the computationally predicted bioactivity. This synergistic approach, combining predictive computational modeling with empirical testing, represents the most efficient path forward in modern drug discovery and materials science.

References

  • Hilaris Publisher. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available from: [Link]

  • NextSDS. 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol — Chemical Substance Information. Available from: [Link]

  • Tavakkoli, Z., et al. (2022). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PMC. Available from: [Link]

  • El-Shishtawy, R. M., et al. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Available from: [Link]

  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]

  • Atalay, V. E. (2018, December 24). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available from: [Link]

  • El-Sattar, N. E. A., et al. (2025, October 16). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. ResearchGate. Available from: [Link]

  • Li, H., et al. (2014, May 27). DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. ACS Publications. Available from: [Link]

  • Alsoliemy, A. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available from: [Link]

  • Zhang, Z., et al. (2025, January 31). A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity. RSC Publishing. Available from: [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available from: [Link]

  • Elrod, M. J., et al. (2003, May 9). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. Available from: [Link]

  • Alsoliemy, A. (2022, November 22). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archives of Pharmacy. Available from: [Link]

  • PubChemLite. 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol as a Strategic Precursor in PI3K/mTOR Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology, the design of small-molecule kinase inhibitors requires building blocks that perfectly balance target affinity with drug-like physicochemical properties. 2-[(6-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors requires building blocks that perfectly balance target affinity with drug-like physicochemical properties. 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9) has emerged as a highly versatile bifunctional precursor[1],[2]. It is prominently featured in the synthesis of advanced therapeutics targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, serving as the critical hinge-binding pharmacophore in several clinical candidates,[3].

This application note details the structural rationale, physicochemical profile, and validated experimental protocols for integrating this precursor into next-generation kinase inhibitors.

Scientific Rationale & Mechanistic Insights

The PI3K/AKT/mTOR signaling cascade is a master regulator of cell growth, proliferation, and survival. Genomic aberrations—such as the mutational activation of PIK3CA or the loss of the tumor suppressor PTEN—drive hyperactivation of this pathway in a wide range of solid and hematological malignancies[4],[5],[6].

Developing inhibitors against these targets requires precise molecular engineering. The precursor 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol provides two distinct mechanistic advantages:

  • The Hinge-Binding Motif: The 6-methoxypyridine ring acts as a potent bioisostere for the adenine ring of ATP. During kinase binding, the methoxy oxygen and the pyridine nitrogen participate in critical hydrogen-bonding interactions with the kinase hinge region (e.g., residue Val882 in PI3Kα)[7].

  • The Solvent-Channel Vector: The aminoethanol moiety (-NH-CH2-CH2-OH) projects outward from the hydrophobic ATP-binding pocket toward the solvent-exposed region,[7]. This orientation not only improves the aqueous solubility of the resulting inhibitor but also provides a primary hydroxyl group that can be further functionalized to tune pharmacokinetics or capture additional hydrogen bonds[8].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Inhibitor derived from 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/AKT/mTOR signaling pathway and dual-inhibition nodes.

Physicochemical Profiling

Before integration into complex heterocyclic scaffolds, it is essential to understand the baseline properties of the precursor. Its low molecular weight and favorable polar surface area make it an ideal fragment for lead optimization without violating Lipinski’s Rule of Five[2].

PropertyValueSignificance for Drug Design
CAS Number 1020955-98-9Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 168.20 g/mol Leaves ample mass budget for the core scaffold.
Formula C8H12N2O2-
XLogP3 ~0.5Highly hydrophilic; offsets the lipophilicity of aromatic kinase cores.
TPSA 54.4 ŲOptimal for membrane permeability and oral bioavailability.
H-Bond Donors 2Amine (-NH) and Hydroxyl (-OH) groups available for target interaction.
H-Bond Acceptors 4Methoxy, Pyridine N, Amine N, and Hydroxyl O.

Experimental Protocols: Self-Validating Systems

Protocol 1: Scaffold Integration via Nucleophilic Aromatic Substitution (SNAr)

To build a functional kinase inhibitor, the precursor is typically coupled to a halogenated heterocyclic core (e.g., a pyrimidine or triazine)[4],[9].

Causality & Expert Insight: The secondary amine of the precursor is electronically deactivated by the electron-withdrawing pyridine ring. To drive the nucleophilic attack, standard mild bases are insufficient. The reaction requires either a strong deprotonating agent like Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures or a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) combined with significant thermal energy (e.g., 100 °C)[4],[9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Argon), dissolve the halogenated core (e.g., 2,4-dichloro-5-iodopyrimidine, 1.0 eq) and 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol (1.2 eq) in anhydrous dioxane or THF (0.2 M concentration)[4],[9].

  • Base Addition:

    • If using DIPEA: Add DIPEA (2.0 eq) and optionally a catalytic amount of Copper(I) iodide (0.2 eq) if cross-coupling is desired. Heat the mixture to 100 °C for 3 hours[4].

    • If using LiHMDS: Cool the THF solution to 0 °C, add LiHMDS (1.5 eq) dropwise, and allow to warm to room temperature[9].

  • Monitoring: Track the reaction via LC-MS. The disappearance of the starting core and the emergence of the coupled intermediate mass confirms successful SNAr.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with a Dichloromethane/Methanol gradient) to isolate the coupled intermediate.

Synthetic_Workflow Precursor 2-[(6-Methoxypyridin-3-yl) amino]ethan-1-ol Coupling SNAr / Buchwald-Hartwig Coupling Precursor->Coupling Core Heterocyclic Core (e.g., Triazine/Pyrimidine) Core->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Base, Heat Functionalization Hydroxyl Functionalization Intermediate->Functionalization Optional Final Final Kinase Inhibitor (e.g., AMG 511 analog) Intermediate->Final Direct Use Functionalization->Final

Synthetic workflow for coupling the methoxypyridine precursor to a kinase core.

Protocol 2: In Vitro PI3K/mTOR Kinase Inhibition Assay

Once the final inhibitor is synthesized, its potency must be validated biochemically,[5].

Causality & Expert Insight: To accurately determine the competitive inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, the ATP concentration in the assay must be strictly maintained near the specific Km​ of the kinase (e.g., ~4 µM for PI3Kα). Additionally, the assay buffer must contain EGTA to chelate trace heavy metals that could precipitate the essential Mn2+ / Mg2+ cofactors, and DTT to prevent the oxidation of crucial cysteine residues in the kinase domain,.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a fresh assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MnCl2, 0.01% Tween-20, and 2 mM DTT,[5].

  • Reagent Dilution: Dilute the recombinant kinase (e.g., PI3Kα or mTOR) and the lipid substrate (e.g., PIP2) in the assay buffer to their optimized working concentrations.

  • Compound Plating: In a 384-well microplate, dispense serial dilutions of the synthesized inhibitor (ranging from 10 µM down to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[10].

  • Reaction Initiation: Add the kinase/substrate mixture to the compound wells. Initiate the reaction by adding ATP at a concentration equal to its Km​ [5].

  • Incubation: Seal the plate and incubate for 1 hour at room temperature[5].

  • Detection: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents. Read the plate on a compatible microplate reader (Excitation: 330 nm; Emission: 490 nm for donor, 520 nm for acceptor). Calculate the IC50​ and derive the Ki​ .

Translational Impact & Efficacy Data

The strategic incorporation of 6-methoxypyridin-3-amine derivatives has directly led to the discovery of highly potent, clinical-stage oncology drugs. Two benchmark examples include AMG 511 (a highly selective pan-Class I PI3K inhibitor)[3],[11] and PF-04691502 (a dual PI3K/mTOR inhibitor),[6].

The table below summarizes the target affinities achieved by utilizing this pharmacophore class, demonstrating the nanomolar to sub-nanomolar potency it unlocks:

Compound / DerivativeTarget KinaseIn Vitro Potency ( Ki​ / IC50​ )Selectivity Profile
AMG 511 [11]PI3Kα4 nMHighly selective over mTOR (>10,000 nM) and hVPS34 (>9,000 nM).
AMG 511 [11]PI3Kγ1 nMPan-Class I PI3K inhibition.
PF-04691502 [6]PI3Kα1.2 nMDual PI3K/mTOR inhibition.
PF-04691502 [6]mTOR9.1 nMHighly selective against a panel of >75 other protein kinases.

References

  • [1] NextSDS. 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol — Chemical Substance Information. Available at: [Link]

  • [4] Google Patents. US8772480B2 - Inhibitors of PI3 kinase and/or mTOR. Available at:

  • [9] ACS Publications. Selective Class I Phosphoinositide 3-Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511. Journal of Medicinal Chemistry. Available at: [Link]

  • [8] PubMed. Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ResearchGate. Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. Available at:[Link]

  • [3] ACS Publications. Selective Class I Phosphoinositide 3-Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. Available at: [Link]

  • [6] ResearchGate. Abstract 5779: The discovery of the potent and selective PI3K/mTOR dual inhibitor PF-04691502 through structure-based drug design. Available at:[Link]

  • [7] ResearchGate. (PDF) 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Objective: To establish a robust, self-validating, and LC-MS-compatible RP-HPLC method for the quantification and purity profilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Objective: To establish a robust, self-validating, and LC-MS-compatible RP-HPLC method for the quantification and purity profiling of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol.

Chemical Profiling & Analytical Challenges

The compound 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9) is a functionalized aminopyridine derivative. Structurally, it features a weakly basic pyridine ring, an electron-donating methoxy group at the C6 position, a secondary arylamine at the C3 position, and a terminal primary hydroxyl group.

Aminopyridines are notoriously hydrophilic and basic compounds[1]. In traditional HPLC environments, they present two primary challenges:

  • Poor Retention: Due to their high polarity, they often elute near the void volume on standard C18 columns.

  • Severe Peak Tailing: The protonated amine and pyridine nitrogen interact strongly with residual, negatively charged silanol groups on the silica stationary phase, leading to asymmetric peaks and poor resolution.

While alternative techniques such as hydrogen-bonding mode chromatography[2] or pre-column chemical derivatization[3] have been proposed for aminopyridine isomers, these approaches can be overly complex for routine QA/QC environments. Therefore, a high-pH reversed-phase (RP-HPLC) strategy is the most robust and scalable solution, eliminating the need for derivatization while maintaining high throughput[4].

Methodological Rationale (Expertise & Causality)

To design a method that guarantees both precision and column longevity, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

  • Mobile Phase pH Control (The Causality of Ionization): The pKa of the pyridine nitrogen is approximately 5.2, and the secondary arylamine is ~5.5. At an acidic or neutral pH (pH 2–7), the molecule is positively charged. By adjusting the mobile phase to pH 9.5 using an ammonium bicarbonate buffer, both basic centers are completely deprotonated. The molecule becomes neutral, which maximizes its hydrophobicity, ensures strong retention on a reversed-phase column, and completely suppresses secondary silanol interactions.

  • Buffer Selection: A 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) buffer is selected. With a pKa of 9.25 for the ammonium ion, this buffer provides maximum buffering capacity at pH 9.5. Furthermore, it is fully volatile, making this method directly transferable to LC-MS systems for impurity identification[1].

  • Stationary Phase (Column) Selection: Standard silica particles undergo rapid hydrolysis and dissolution at pH > 8.0. To safely operate at pH 9.5, an ethylene-bridged hybrid (BEH) silica C18 column (e.g., Waters XBridge C18) is mandatory. The hybrid organic-inorganic backbone resists alkaline degradation, ensuring reproducibility over thousands of injections.

Workflow Visualization

G A Analyte: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol pKa ~ 5.5, High Polarity B Select Separation Mode A->B C HILIC Mode (Polar Stationary Phase) B->C Option 1 D Reversed-Phase (RP-HPLC) (Hydrophobic Stationary Phase) B->D Option 2 (Preferred) E Low pH (pH 2-3) Analyte Ionized (+) D->E Acidic Buffer F High pH (pH 9.5) Analyte Neutral (0) D->F Alkaline Buffer G Poor Retention / Tailing Requires Ion-Pairing E->G Silanol Interactions H Hybrid Silica C18 Column (e.g., XBridge C18) F->H Prevents Silica Dissolution I Optimized Retention & Symmetrical Peak Shape H->I Method Validation

Figure 1: Decision matrix for the HPLC method development of polar basic aminopyridines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The method cannot be used for sample analysis unless the System Suitability Test (SST) criteria, executed at the beginning of the sequence, are strictly met.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Weigh exactly 0.79 g of LC-MS grade NH4​HCO3​ and dissolve it in 1000 mL of ultrapure water (18.2 MΩ·cm). Add concentrated Ammonium Hydroxide ( NH4​OH ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 9.5 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents peak distortion (the "solvent effect").

  • Standard Solution (0.1 mg/mL): Accurately weigh 10.0 mg of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

Step 3: Chromatographic System Setup

Configure the HPLC/UHPLC system according to the quantitative parameters outlined in Table 1 and Table 2. Purge all lines and equilibrate the column with the initial gradient conditions (95% A / 5% B) for at least 20 column volumes (~30 minutes) until a stable baseline is achieved.

Step 4: Execution Sequence (Self-Validation)

Run the following injection sequence to validate the system prior to sample analysis:

  • Blank Injection (Diluent): 2 injections (Ensures no carryover or ghost peaks).

  • System Suitability Standard: 6 replicate injections of the 0.1 mg/mL standard.

  • Sample Injections: Unknown samples (bracketed by standard checks every 10 injections).

Quantitative Data & System Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Hybrid Silica C18, 150 × 4.6 mm, 3.5 µmWithstands pH 9.5 without silica dissolution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 5.0 µLPrevents column overloading; maintains sharp peak profiles.
Detection UV/PDA at 280 nmCorresponds to the π→π∗ transition of the methoxypyridine ring.
Autosampler Temp. 10 °CPrevents degradation of the analyte in solution over long sequences.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (focuses polar analyte)
8.04060Linear ramp (elutes strongly retained impurities)
10.04060Wash phase
10.1955Return to initial
15.0955Re-equilibration

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterExpected ResultAcceptance LimitCorrective Action if Failed
Retention Time ( Rt​ ) ~5.8 min± 2.0% RSDCheck mobile phase pH and pump proportioning valves.
Tailing Factor ( Tf​ ) 1.05 ≤1.5 Replace column; verify buffer pH is exactly 9.5.
Theoretical Plates ( N ) 14,500 ≥10,000 Flush column; check for void volume at column head.
Area Precision 0.4% RSD ≤1.0% (n=6)Purge autosampler syringe; check for air bubbles.

References

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column, HELIX Chrom
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride, CMES,
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatiz
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column, SIELC Technologies,
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil, Thermo Fisher Scientific,

Sources

Method

Application Note: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol as a Versatile Pharmacophore and Linker Vector in Targeted Therapeutics

Introduction & Mechanistic Rationale The development of novel targeted therapeutics—ranging from small-molecule kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the strategic selection of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel targeted therapeutics—ranging from small-molecule kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the strategic selection of chemical building blocks. 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9) has emerged as a highly versatile bifunctional scaffold[1]. It combines a biologically privileged methoxypyridine core with a flexible, solvent-accessible aminoethanol tail, allowing for divergent synthetic applications.

The Methoxypyridine Core: Scaffold Hopping and ADMET Optimization

In medicinal chemistry, the 6-methoxypyridin-3-amine moiety is frequently utilized as a bioisostere for aniline, phenyl, or pyrimidine rings. Scaffold hopping from a lipophilic phenyl ring to a methoxypyridine significantly reduces the overall calculated partition coefficient (clogP) and increases aqueous solubility[2]. This substitution has been successfully employed to improve the blood-brain barrier (BBB) penetration of gamma-secretase modulators[2] and to optimize the pharmacokinetic profiles of PI3K/mTOR dual inhibitors[3]. The nitrogen atom in the pyridine ring serves as an excellent hydrogen bond acceptor (HBA), often crucial for engaging the hinge region of kinases.

The Aminoethanol Vector: Enhancing Kinetic Solubility in PROTACs

The secondary amine and primary hydroxyl groups of the ethanolamine tail provide orthogonal synthetic handles. In the context of PROTACs and Antibody-Drug Conjugates (ADCs), the aminoethanol moiety is highly advantageous. Extending flexible linkers with aminoethanol units has been shown to boost the kinetic solubility of complex conjugates by up to 25-fold compared to purely aliphatic chains[4]. Furthermore, utilizing a solvent-accessible aminoethanol moiety allows for the rapid, late-stage diversification of both the linker length and the E3 ligase recruiting ligand[5].

Physicochemical & ADME Profiling

To predict the behavior of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol in biological systems, its core physicochemical properties are summarized below. These metrics validate its utility as a low-molecular-weight starting material (Rule of 3 compliant) that leaves ample "molecular real estate" for further elaboration.

PropertyValueImpact on Drug Design
Molecular Weight 168.20 g/mol Highly efficient starting point; allows for the addition of large warheads/linkers without exceeding the Lipinski limit of 500 Da (for standard small molecules) or 1000 Da (for PROTACs)[1].
Topological Polar Surface Area (TPSA) 54.4 ŲOptimal for membrane permeability. Leaves room for additional polar groups while maintaining a final TPSA < 140 Ų for oral bioavailability[1].
Hydrogen Bond Donors (HBD) 2Provides critical interaction points (amine NH, hydroxyl OH) for target binding or synthetic conjugation[1].
Hydrogen Bond Acceptors (HBA) 4Enhances aqueous solubility and facilitates kinase hinge-region binding via the pyridine nitrogen and methoxy oxygen[1].
Rotatable Bonds 4Ensures sufficient flexibility for the aminoethanol tail to project out of a binding pocket toward the solvent interface[1].

Experimental Workflows & Protocols

The following protocols detail the divergent functionalization of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. Protocol A focuses on elaborating the core to build a target-binding warhead, while Protocol B demonstrates how to extend the hydroxyl group into a PROTAC linker.

Protocol A: Selective N-Acylation (Warhead Synthesis)

Objective: To couple a carboxylic acid-containing pharmacophore to the secondary amine of the building block, forming a stable amide bond without O-acylation. Causality & Design: The secondary aliphatic amine is significantly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of the coupling reagent and maintaining a low temperature, selective N-acylation is achieved without the need for transient hydroxyl protection, thereby streamlining the synthetic route.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere. Rationale: HATU is selected over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary amines.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to generate the active ester. Rationale: DIPEA is non-nucleophilic, preventing unwanted side reactions with the active ester.

  • Coupling: Add 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (1.0 equiv) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The desired N-acyl product should appear as the major peak. If a di-acylated (N- and O-acylated) by-product is observed (>5%), quench the reaction immediately with methanol to cleave the labile O-ester.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NaHCO₃ (3x) and brine (1x) to remove DMF and HATU by-products. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Mitsunobu Etherification (PROTAC Linker Extension)

Objective: To attach a PEG-based linker (e.g., Boc-NH-PEG₂-OH) to the primary hydroxyl group of the aminoethanol tail. Causality & Design: The Mitsunobu reaction allows for the formation of an ether linkage under mild, neutral conditions, preventing the degradation of the methoxypyridine core. Diisopropyl azodicarboxylate (DIAD) is used instead of DEAD due to its superior safety profile and lower explosivity.

  • Preparation: In an oven-dried flask, dissolve the N-acylated intermediate from Protocol A (1.0 equiv), the Boc-protected PEG linker (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.5 equiv) dropwise over 10 minutes. Rationale: Slow addition of DIAD prevents the accumulation of the reactive betaine intermediate, minimizing the formation of hydrazine by-products.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation: Check the reaction by TLC (UV and Ninhydrin stain). The disappearance of the starting material and the emergence of a higher Rf spot indicates successful etherification.

  • Purification: Concentrate the THF in vacuo. Precipitate the triphenylphosphine oxide (TPPO) by triturating the crude mixture in cold diethyl ether/hexane (1:1). Filter the solid, concentrate the filtrate, and purify via reverse-phase HPLC to isolate the pure PROTAC precursor.

Synthetic Divergence Workflow

The following diagram illustrates the strategic use of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol in drug discovery, highlighting its dual utility in warhead construction and linker extension.

G Core 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (Versatile Building Block) N_deriv Protocol A: N-Derivatization (Selective Amidation) Core->N_deriv Core Elaboration O_deriv Protocol B: O-Alkylation (Mitsunobu PEGylation) Core->O_deriv Linker Extension Warhead Target-Binding Warhead (Kinase Inhibitor / Receptor Ligand) PROTAC Bifunctional PROTAC / Conjugate (Target Binder + E3 Ligase Binder) Warhead->PROTAC Linker Attachment Linker Solvent-Exposed Vector (PROTAC / ADC Linker) Linker->PROTAC Ligase Binder Attachment N_deriv->Warhead O_deriv->Linker

Caption: Divergent synthetic workflow utilizing 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol.

References

  • Guidechem. "2-[(6-methoxypyridin-3-yl)amino]ethanol 1020955-98-9 wiki". Guidechem Chemical Database.
  • Rynearson, K. D., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry (2020).
  • Zhang, Y., et al. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals (2023).
  • Tom, J. K., et al. "Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists." ACS Publications (2024).
  • Chen, H. P., et al. "Chemo-proteomics exploration of HDAC degradability by small molecule degraders." PMC - NIH (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Welcome to the Application Support Center. Synthesizing 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol presents unique chemoselectivity and yield challenges due to the ambidentate nature of ethanolamine and the electronic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol presents unique chemoselectivity and yield challenges due to the ambidentate nature of ethanolamine and the electronic properties of the methoxypyridine ring. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers and drug development professionals maximize reaction efficiency.

Mechanistic Overview & Route Selection

Selecting the correct synthetic pathway is the most critical factor in determining your final yield. The target molecule can be accessed via three primary routes, each with distinct mechanistic advantages and pitfalls.

SynthesisRoutes A 5-Bromo-2-methoxypyridine Target 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol A->Target Buchwald-Hartwig (Ethanolamine, Pd Cat.) B 6-Methoxypyridin-3-amine B->Target Direct Alkylation (2-Bromoethanol, Base) B->Target Reductive Amination (Glycolaldehyde, NaBH(OAc)3)

Fig 1: Primary synthetic routes to 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol.

Troubleshooting Guide & FAQs

Q1: My direct alkylation of 6-methoxypyridin-3-amine with 2-bromoethanol yields a complex mixture and low target recovery. How do I improve selectivity? A1: Direct alkylation using 2-bromoethanol and bases (e.g., NaH or K₂CO₃) frequently stalls at a 30-45% yield due to over-alkylation .

  • The Causality: The mono-alkylated product (the secondary amine) is more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl group. This causes the product to react faster with the remaining 2-bromoethanol than the starting material does, generating unwanted tertiary amines.

  • The Solution: Abandon direct alkylation. Switch to a reductive amination pathway using glycolaldehyde and a mild reducing agent like NaBH(OAc)₃ [[1]]([Link]), or utilize the Buchwald-Hartwig cross-coupling route.

Q2: I am using the Buchwald-Hartwig amination route with 5-bromo-2-methoxypyridine and ethanolamine, but conversion stalls at 40%. What is causing this? A2: Stalled conversions in Pd-catalyzed aminations with aliphatic aminoalcohols are typically caused by catalyst poisoning .

  • The Causality: The hydroxyl group of ethanolamine can competitively bind to the palladium center, forming a stable bidentate chelate that prevents the crucial reductive elimination step of the catalytic cycle.

  • The Solution: Utilize a bulky, electron-rich phosphine ligand such as XPhos. The extreme steric bulk of XPhos enforces a specific coordination geometry that accelerates reductive elimination and prevents the aminoalcohol from chelating the metal center .

Q3: How do I prevent O-arylation (ether formation) during the Buchwald-Hartwig cross-coupling? A3: Ethanolamine is an ambidentate nucleophile. While amines are generally more nucleophilic than alcohols, the choice of base dictates the reaction's chemoselectivity.

  • The Causality: Strong bases (like NaOtBu) deprotonate the alcohol to form an alkoxide. Alkoxides are highly reactive toward the Pd-aryl intermediate, leading to competitive O-arylation.

  • The Solution: Use a milder, soluble base such as Cs₂CO₃ or Potassium 2-ethylhexanoate (K-2-EH). These bases are strong enough to facilitate the amine deprotonation during the catalytic cycle but weak enough to minimize alkoxide formation .

Troubleshooting Start Low Yield in Synthesis? Route Which route are you using? Start->Route Alkylation Direct Alkylation Route->Alkylation Buchwald Buchwald-Hartwig Route->Buchwald IssueAlk Over-alkylation observed? Alkylation->IssueAlk IssueBuc O-arylation or Catalyst Poisoning? Buchwald->IssueBuc SolAlk Switch to Reductive Amination IssueAlk->SolAlk Yes SolBuc1 Use weaker base (e.g., Cs2CO3) IssueBuc->SolBuc1 O-arylation SolBuc2 Use bulky ligand (e.g., XPhos) IssueBuc->SolBuc2 Poisoning

Fig 2: Troubleshooting decision matrix for resolving low synthesis yields.

Quantitative Route Comparison

Synthesis RoutePrimary ReagentsTypical YieldMajor Side ReactionsScalability
Buchwald-Hartwig 5-bromo-2-methoxypyridine + Ethanolamine75–85%O-arylation, DehalogenationHigh
Reductive Amination 6-methoxypyridin-3-amine + Glycolaldehyde65–80%Imine hydrolysisMedium
Direct Alkylation 6-methoxypyridin-3-amine + 2-bromoethanol30–45%Over-alkylation (tertiary amine)Low

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints allow you to confirm the success of each step in real-time.

Protocol A: Optimized Buchwald-Hartwig Amination

Provides the highest yield and scalability for this specific target.

  • Preparation of Pre-catalyst Complex: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane.

    • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from dark purple/red to a pale yellow-orange. This color shift visually confirms the successful formation of the active L-Pd(0) species. If the solution remains dark red, your ligand is oxidized or wet.

  • Reagent Addition: Add 5-bromo-2-methoxypyridine (1.0 equiv) and ethanolamine (1.5 equiv) to the active catalyst solution.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ prevents the deprotonation of the hydroxyl group on ethanolamine, thereby suppressing unwanted O-arylation.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (10% MeOH/DCM). The starting material (R_f ~0.7) should disappear, replaced by a highly polar, UV-active, ninhydrin-positive spot (R_f ~0.3). If the reaction solution turns completely black, Pd-black has precipitated, indicating oxygen ingress or terminal catalyst deactivation.

  • Workup & Isolation: Filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate and purify via flash chromatography (DCM to 10% MeOH/DCM gradient).

Protocol B: Reductive Amination (Greener Alternative)

Avoids heavy metals and utilizes milder conditions.

  • Imine Formation: Dissolve 6-methoxypyridin-3-amine (1.0 equiv) and glycolaldehyde dimer (0.55 equiv, equivalent to 1.1 equiv of monomer) in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: A slight color shift to a deeper yellow indicates successful imine/iminium intermediate formation.

  • Reduction: Cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde starting material, preventing the formation of ethylene glycol side products.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Vigorous bubbling (CO₂ evolution) must occur. This confirms the neutralization of the acetic acid byproducts generated by the reducing agent. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

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Optimization

Stability issues of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol under different conditions

Welcome to the technical support center for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. The following information is curated to provide in-depth, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Handling and Storage

Question: I've just received a new batch of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. What are the immediate storage recommendations to ensure its stability?

Answer: Upon receipt, it is crucial to store 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol under controlled conditions to prevent degradation. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[][2] This can lead to physical changes and may initiate chemical degradation pathways.

Immediate Actions:

  • Inspect Packaging: Ensure the container seal is intact. Any breach could have exposed the compound to atmospheric moisture.

  • Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Controlled Environment: Store the compound in a tightly sealed container in a desiccator or a controlled humidity environment.[] The recommended storage temperature should be checked on the product label, but generally, a cool, dry place away from direct light is advisable.[]

Hygroscopicity

Question: My sample of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol appears clumpy and has gained weight. What is happening and how can I mitigate this?

Answer: The behavior you are observing is a classic sign of the compound's hygroscopic nature.[][2] The absorption of water can lead to changes in the physical state of the powder, such as clumping or deliquescence (dissolving in the absorbed water). This can significantly impact weighing accuracy and may accelerate chemical degradation.[3][4]

Troubleshooting:

  • Work in a Controlled Environment: Handle the compound in a glove box with controlled humidity or in a room with low ambient humidity.

  • Drying: If the compound has already absorbed moisture, it may be possible to dry it under vacuum at a mild temperature. However, be cautious as the compound is sensitive to strong heating.[] It is advisable to perform a small-scale test to determine the optimal drying conditions without causing thermal degradation.

  • Proper Storage: After handling, promptly and securely seal the container and store it in a desiccator containing a suitable desiccant like silica gel or phosphorus pentoxide.

Experimental Protocol: Gravimetric Sorption Analysis (Conceptual)

This method can be used to quantify the hygroscopicity of your material.

  • Sample Preparation: Place a small, accurately weighed amount of the compound (5-15 mg) on a microbalance within a dynamic vapor sorption (DVS) instrument.[2]

  • Equilibration: Start at a low relative humidity (RH), for example, 0-5% RH, until the sample weight stabilizes.

  • Humidity Ramp: Gradually increase the RH in a stepwise manner (e.g., in 10% increments) up to 90% RH. At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption: Subsequently, decrease the RH in a similar stepwise manner to observe the desorption profile.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm. This will reveal the critical humidity points at which significant water uptake occurs.

pH Stability and Hydrolysis

Question: I am dissolving 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol in an aqueous buffer for my experiment. How does pH affect its stability?

Answer: The stability of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol in aqueous solutions is expected to be pH-dependent. While specific data for this molecule is not readily available, analogous aminopyridine and amino alcohol structures can undergo hydrolysis, particularly at acidic or alkaline pH.[5][6] The secondary amine and hydroxyl groups, as well as the methoxy group on the pyridine ring, can influence its reactivity.

Potential Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage of the methoxy group could potentially be susceptible to hydrolysis, although this is generally less likely without harsh conditions. More plausibly, protonation of the pyridine nitrogen and the secondary amine could influence the overall electronic structure and stability.

  • Base-Catalyzed Degradation: In strongly alkaline solutions, deprotonation of the hydroxyl group could occur, potentially leading to subsequent reactions. However, for many amino alcohols, the primary concern under basic conditions is often oxidation rather than hydrolysis.

Recommendations:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the time the compound is in an aqueous environment.

  • pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. This is typically in the neutral to slightly acidic range for many amine-containing compounds.

  • Pilot Stability Study: If your experimental protocol requires prolonged incubation in solution, it is highly recommended to perform a pilot stability study. Analyze samples at different time points using a stability-indicating method like HPLC to monitor for degradation.

Oxidative Stability

Question: I am observing the formation of new peaks in my HPLC chromatogram after my sample was exposed to air for an extended period. Could this be oxidation?

Answer: Yes, it is highly probable that your compound is undergoing oxidation. The secondary amine and the electron-rich methoxypyridine ring are potential sites for oxidation.[7][8] Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can lead to the formation of various degradation products.

Potential Oxidation Sites and Products:

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.[7]

  • Amine Oxidation: The secondary amine can be oxidized, potentially leading to the formation of hydroxylamines, nitrones, or even cleavage of the C-N bond.[8][9][10]

  • Oxidation of the Methoxy Group: While less common, oxidative cleavage of the methyl group from the methoxy ether is a possibility under strong oxidizing conditions.

Troubleshooting and Prevention:

  • Inert Atmosphere: When working with solutions for extended periods, sparge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.

  • Avoid Metal Contamination: Use high-purity solvents and avoid contact with reactive metal surfaces that can catalyze oxidation.

Diagram: Potential Oxidative Degradation Pathways

Oxidative Degradation 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol N-Oxide Derivative N-Oxide Derivative 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol->N-Oxide Derivative Oxidation of Pyridine Nitrogen Hydroxylamine/Nitrone Hydroxylamine/Nitrone 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol->Hydroxylamine/Nitrone Oxidation of Secondary Amine Ring-Hydroxylated Species Ring-Hydroxylated Species 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol->Ring-Hydroxylated Species Oxidation of Pyridine Ring

Caption: Potential sites of oxidative degradation.

Photostability

Question: My solid sample has changed color after being left on the lab bench. Is 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol light-sensitive?

Answer: Yes, many pyridine derivatives are known to be sensitive to light and can undergo photodegradation.[11] A change in color is a strong indicator that a chemical transformation has occurred. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.

Recommendations for Handling:

  • Amber Vials: Always store the compound, both in solid form and in solution, in amber-colored vials or containers that block UV light.

  • Protection from Light: During experiments, protect your samples from direct light by covering them with aluminum foil or working in a dimly lit area.

  • Photostability Testing: For drug development purposes, it is essential to conduct formal photostability studies according to ICH Q1B guidelines. This involves exposing the drug substance to a defined amount of light and analyzing for degradation products.

Thermal Stability

Question: At what temperature does 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol begin to degrade?

Answer: The Safety Data Sheet (SDS) for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol warns against "strong heating".[] While a specific decomposition temperature may not be provided, it is prudent to handle the compound at or below ambient temperature whenever possible. Thermal degradation can lead to complex decomposition pathways.

Guidelines for Thermal Stress:

  • Avoid High Temperatures: For routine handling and dissolution, avoid heating the compound unless absolutely necessary. If heating is required, use the lowest effective temperature for the shortest possible duration.

  • Forced Degradation Studies: In a research setting, thermal degradation is typically investigated by exposing the compound to temperatures such as 40°C, 60°C, or 80°C for a defined period and analyzing for degradation products.[12]

Table 1: Summary of Potential Stability Issues and Recommended Actions

Stress FactorPotential IssueRecommended Prevention and Mitigation
Moisture Hygroscopic; clumping, weight gain, potential for hydrolysis.[][2]Store in a desiccator, handle in a low-humidity environment.[]
pH Hydrolysis in acidic or basic solutions.[5][6]Use freshly prepared solutions, buffer to a neutral or slightly acidic pH.
Oxidation Degradation of the amine and pyridine ring.[7][8]Use deoxygenated solvents, store under an inert atmosphere.
Light Photodegradation, discoloration.[11]Store in amber vials, protect from light during experiments.
Heat Thermal decomposition.[]Avoid strong heating, store at recommended temperatures.

Analytical Methodologies

Question: What is a suitable analytical method to monitor the stability of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol and detect its degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for this purpose.[13][14] An ideal method should be able to separate the parent compound from all potential degradation products, process impurities, and other components in the sample matrix.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method (Conceptual)

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for reversed-phase HPLC.[15]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. This will help to protonate the amines and improve peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can help in peak purity assessment. A suitable wavelength for detection would likely be in the UV range (e.g., 254 nm or 270 nm), which should be determined by analyzing the UV spectrum of the compound.

  • Gradient Elution: A gradient elution is preferable to a single isocratic method to ensure the separation of potentially more or less polar degradation products. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Forced Degradation Study: To validate that the method is stability-indicating, subject the compound to forced degradation conditions (acid, base, peroxide, heat, and light).[16] The resulting degraded samples should be analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the parent peak.

Diagram: Workflow for Stability-Indicating Method Development

Method Development Workflow A Initial Method Development (Column, Mobile Phase, Gradient) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Degraded Samples by HPLC B->C D Assess Peak Purity and Resolution C->D E Method Optimization (Adjust Gradient, pH, etc.) D->E Resolution < 1.5 F Validated Stability-Indicating Method D->F Resolution > 1.5 E->C

Caption: A typical workflow for developing a stability-indicating HPLC method.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-((6-Methoxypyridin-3-yl)amino)ethan-1-ol.
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • PMC. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • International Journal of Applied Pharmaceutics.
  • BenchChem.
  • Semantic Scholar. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • PharmaInfo.net. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Taylor & Francis Online.
  • BenchChem.
  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • PubMed.
  • PMC.
  • PubMed.
  • CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • ResearchGate.
  • ResearchGate. The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones.
  • ResearchGate.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • ChemRxiv.
  • International Journal of Innovative Science and Research Technology.
  • ResearchGate.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • DR-NTU, Nanyang Technological University.
  • IJSDR.
  • SlideShare.
  • PMC. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
  • Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • Organic Chemistry Portal.
  • Santa Cruz Biotechnology. 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol.
  • Semantic Scholar.
  • Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
  • PubMed.
  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity.
  • BenchChem.
  • Journal of Young Pharmacists.
  • Taylor & Francis Online.
  • NVEO. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • Dairy Knowledge Portal. Amino acid analysis by hydrolysis method (Non Oxidised).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Amination of 6-Methoxypyridin-3-ol Derivatives

Welcome to the technical support center for the amination of 6-methoxypyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amination of 6-methoxypyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Low yields can be a significant impediment to progress, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Buchwald-Hartwig amination of a 6-methoxypyridin-3-ol derivative is giving me less than 30% yield. What are the most likely causes and how can I improve it?

Low yields in Buchwald-Hartwig aminations of this substrate class are common and can often be traced back to a few key factors. The interplay between the catalyst, ligand, base, and solvent is critical for success.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst or Inappropriate Ligand Choice: The palladium catalyst's activity is highly dependent on the phosphine ligand. The electron-rich and sterically hindered nature of the 6-methoxypyridin-3-ol core can pose challenges for catalyst coordination and subsequent reactivity.[1]

    • Troubleshooting Steps:

      • Switch to a More Electron-Rich and Bulky Ligand: First-generation ligands may not be effective. Consider using more advanced biarylphosphine ligands like XPhos, SPhos, or BrettPhos, which have been shown to be effective for challenging substrates.[2]

      • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ, utilize a pre-formed catalyst like (XPhos)Pd G3. This can improve consistency and activity by ensuring the correct ligand-to-metal ratio and oxidation state from the start.[3]

      • Screen a Panel of Ligands: If the initial choice is unsuccessful, a systematic screening of different ligand classes (e.g., ferrocenyl-based, biaryl-based) is a robust strategy to identify the optimal choice for your specific substrate.

  • Incorrect Base Selection or Strength: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[4] An inappropriate base can lead to incomplete reaction or side product formation.

    • Troubleshooting Steps:

      • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[5] If you observe side reactions, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.[4]

      • Ensure Anhydrous Conditions: The presence of water can deactivate the base and the catalyst. Ensure all reagents and solvents are thoroughly dried.

  • Suboptimal Solvent Choice: The solvent's polarity and coordinating ability can significantly influence the reaction rate and yield.[6]

    • Troubleshooting Steps:

      • Switch to a Higher-Boiling Aprotic Solvent: Toluene, dioxane, or THF are commonly used.[4] For sluggish reactions, a higher boiling point solvent like xylene may be beneficial to drive the reaction to completion.

      • Avoid Protic Solvents: Protic solvents like alcohols can interfere with the catalyst and base, leading to lower yields.[7]

  • Side Reactions: The pyridinol moiety can participate in side reactions, such as O-arylation, which compete with the desired N-amination.

    • Troubleshooting Steps:

      • Protect the Hydroxyl Group: If O-arylation is a significant issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group prior to the amination reaction. This will be removed in a subsequent step.

      • Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired N-amination over competing pathways.

Question 2: I'm observing significant formation of a hydrodehalogenation byproduct (replacement of the halide with hydrogen). How can I minimize this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, arising from β-hydride elimination from the palladium-amide intermediate.[1]

Potential Causes & Step-by-Step Solutions:

  • Presence of β-Hydrogens on the Amine: Primary and some secondary amines containing β-hydrogens are more prone to this side reaction.

    • Troubleshooting Steps:

      • Use a Bulky Ligand: Sterically demanding ligands, such as those from the Buchwald biarylphosphine family, can disfavor the conformation required for β-hydride elimination.[1]

      • Employ a Weaker Base: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₃PO₄ might be beneficial.

  • High Reaction Temperatures: Elevated temperatures can increase the rate of β-hydride elimination.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

      • Use a More Active Catalyst System: A more active catalyst may allow the desired reductive elimination to occur at a lower temperature, outcompeting the hydrodehalogenation pathway.

Question 3: My reaction appears to stall at around 50% conversion, even after extended reaction times. What could be the issue?

A stalled reaction often points to catalyst deactivation or product inhibition.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Decomposition: The palladium catalyst can be sensitive to air, moisture, and certain functional groups, leading to its deactivation over time.

    • Troubleshooting Steps:

      • Ensure Strict Anhydrous and Inert Conditions: Use freshly distilled solvents and degas the reaction mixture thoroughly with an inert gas (argon or nitrogen).

      • Add a Second Charge of Catalyst: If you suspect catalyst decomposition, adding a second portion of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.

  • Product Inhibition: The aminated pyridine product can sometimes coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: A higher initial catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to overcome product inhibition.

      • Consider a Different Ligand: Some ligands are less susceptible to product inhibition. Experimenting with different ligand scaffolds can be beneficial.

Question 4: I'm attempting a transition-metal-free nucleophilic aromatic substitution (SNA_r_) on a 6-methoxypyridin-3-ol derivative, but the yield is very low. What factors are critical for this transformation?

While palladium-catalyzed methods are common, SNAr can be a viable, more atom-economical alternative. However, the success of this reaction is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Activation of the Pyridine Ring: For SNAr to occur, the pyridine ring needs to be sufficiently electron-deficient to be attacked by the amine nucleophile. The methoxy group is electron-donating, which can deactivate the ring towards nucleophilic attack.

    • Troubleshooting Steps:

      • Introduce an Electron-Withdrawing Group: If your synthetic route allows, the presence of a strong electron-withdrawing group (e.g., -NO₂, -CN) on the pyridine ring, particularly at the 2- or 4-position, will significantly facilitate the SNAr reaction.[8]

      • Use a Stronger Nucleophile: Deprotonating the amine with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to form the corresponding amide will dramatically increase its nucleophilicity.[9][10]

  • Inappropriate Solvent: The choice of solvent is critical for stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[11]

    • Troubleshooting Steps:

      • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged intermediate without solvating the nucleophile as strongly as protic solvents.

      • Avoid Protic Solvents: Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination?

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (or triflate), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amide complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][12]

Q2: How do I choose the right starting materials for a successful amination?

  • Aryl Halide/Triflate: The reactivity generally follows the order I > Br > OTf > Cl.[3] However, aryl iodides can sometimes lead to catalyst inhibition.[3] For less reactive aryl chlorides, more active catalyst systems are typically required.[4]

  • Amine: Both primary and secondary amines can be used. Sterically hindered amines may require more specialized ligands and conditions.[2]

Q3: What are some common purification challenges for aminated pyridine products?

The basicity of the pyridine nitrogen and the newly introduced amino group can make purification by standard silica gel chromatography challenging due to strong adsorption and peak tailing.

  • Troubleshooting Purification:

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina for column chromatography.

    • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia in methanol, to the eluent can help to improve peak shape and recovery on silica gel.

    • Cation-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography can be a powerful technique.[13]

    • Recrystallization or Distillation: If the product is a solid or a high-boiling liquid, recrystallization or distillation can be effective purification methods.

Data & Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 6-Methoxypyridin-3-ol Derivatives
ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or a pre-formed catalyst (e.g., XPhos Pd G3)Pre-catalysts often give more reproducible results.[3]
Ligand XPhos, SPhos, or BrettPhosBulky, electron-rich biarylphosphine ligands are generally preferred.[2]
Base Sodium tert-butoxide (NaOt-Bu)Ensure the base is fresh and handled under inert conditions.[5]
Solvent Toluene or 1,4-DioxaneEnsure the solvent is anhydrous.[4]
Temperature 80-110 °CMonitor the reaction by TLC or LC-MS to determine the optimal temperature.
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
Ligand:Pd Ratio 1.2:1 to 2:1An excess of ligand is often beneficial.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the 6-methoxypyridin-3-ol derivative (1.0 mmol), the amine (1.2 mmol), the palladium source (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (5 mL) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield (<30%) Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Switch_Ligand Use Bulky Biaryl Ligand (e.g., XPhos, SPhos) Check_Catalyst->Switch_Ligand Inactive? Use_Precatalyst Employ Pre-formed Catalyst (e.g., G3 Precatalyst) Check_Catalyst->Use_Precatalyst Inconsistent? Check_Base Assess Base & Conditions Optimize_Base Use Strong, Non-nucleophilic Base (e.g., NaOt-Bu) Check_Base->Optimize_Base Weak/Inappropriate? Anhydrous_Conditions Ensure Anhydrous Conditions Check_Base->Anhydrous_Conditions Wet? Check_Solvent Review Solvent Choice Optimize_Solvent Use Aprotic Solvent (Toluene, Dioxane) Check_Solvent->Optimize_Solvent Suboptimal? Check_Side_Reactions Investigate Side Reactions Protect_OH Protect Hydroxyl Group Check_Side_Reactions->Protect_OH O-Arylation? Optimize_Temp Optimize Temperature Check_Side_Reactions->Optimize_Temp Other byproducts? Switch_Ligand->Check_Base Use_Precatalyst->Check_Base Optimize_Base->Check_Solvent Anhydrous_Conditions->Check_Solvent Optimize_Solvent->Check_Side_Reactions Success Improved Yield Protect_OH->Success Optimize_Temp->Success

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ pd_ox L₂(Ar)Pdᴵᴵ(X) pd0->pd_ox Oxidative Addition pd_amine [L₂(Ar)Pdᴵᴵ(NHR'R'')]⁺X⁻ pd_ox->pd_amine Amine Coordination pd_amide L₂(Ar)Pdᴵᴵ(NR'R'') pd_amine->pd_amide Deprotonation (Base) BaseH Base-H⁺ + X⁻ pd_amine->BaseH pd_amide->pd0 Reductive Elimination Product Ar-NR'R'' pd_amide->Product ArX Ar-X ArX->pd_ox Amine HNR'R'' Amine->pd_amine

Caption: The key steps of the Buchwald-Hartwig amination cycle.

References

Sources

Optimization

Technical Support Center: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a highly functionalized amino alcohol featuring a secondary amine, a primary hydroxyl group, and an electron-rich methoxypyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a highly functionalized amino alcohol featuring a secondary amine, a primary hydroxyl group, and an electron-rich methoxypyridine core. This structural motif is frequently utilized as a critical building block in the development of kinase inhibitors and neuro-imaging agents, such as PET tracers for detecting α-synuclein aggregates in Parkinson's disease[1].

Achieving the >99.5% purity required for sensitive biological assays presents unique chromatographic challenges. The electron-donating methoxy group increases the nucleophilicity of the C3-amine, promoting over-alkylation, while the basic pyridine nitrogen complicates standard silica-based purification. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure your compound meets strict bioassay standards.

Purification Decision Workflow

G A Crude Mixture 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol B LC-MS & ICP-MS Profiling A->B C Heavy Metals Detected? B->C D Silica-Thiol Scavenging C->D Yes (>10 ppm) E Organic Impurities? C->E No D->E F Dialkylated / Regioisomers E->F Non-polar/Isomers G Oxidized / Polar Intermediates E->G Highly Polar H RP-HPLC (0.1% TFA) F->H I Cation-Exchange Resin G->I J Bioassay-Ready Compound (>99.5% Purity) H->J I->J

Workflow for isolating bioassay-grade 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol.

Section 1: Troubleshooting & FAQs

Q1: My LC-MS shows a +44 Da mass impurity co-eluting with the product. What is it, and how do I remove it?

  • Cause: A +44 Da mass shift indicates N,N-dialkylation (e.g., the addition of a second ethanol group). Because the 6-methoxypyridine ring is electron-rich, the secondary amine product remains highly nucleophilic and competes with the primary amine starting material during the alkylation step.

  • Solution: Standard normal-phase chromatography often fails here due to severe peak tailing. Switch to Preparative Reversed-Phase HPLC (RP-HPLC) using an acidic ion-pairing agent.

  • Mechanistic Reasoning: Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase ensures both the secondary amine and the pyridine nitrogen are fully protonated. This dynamic ion-pairing masks interactions with residual silanols on the C18 stationary phase, sharpening peaks and resolving the dialkylated impurity from the monoalkylated target[2].

Q2: The purified compound darkens during storage, and my bioassay results are becoming inconsistent. Why?

  • Cause: The electron-rich aminopyridine core is highly susceptible to atmospheric oxidation, leading to the formation of N-oxides or colored quinonoid degradation products over time.

  • Solution: Store the lyophilized compound under an inert atmosphere (Argon) at -20°C. To rescue a degraded batch, perform cation-exchange chromatography.

  • Mechanistic Reasoning: N-oxides are significantly less basic than their parent amines. By loading the mixture onto a strong cation-exchange resin (e.g., Dowex 50X8, NH4+ form), the less basic oxidized impurities can be selectively washed away before eluting the highly basic target compound with an ammonium acetate buffer[3].

Q3: NMR confirms >98% organic purity, but the compound exhibits unexpected cytotoxicity in cell-based assays. What is missing?

  • Cause: NMR is blind to inorganic contaminants. If the precursor 6-methoxypyridin-3-amine was synthesized via transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination), trace heavy metals (<500 ppm) may remain chelated to the amino alcohol, causing false-positive cytotoxicity.

  • Solution: Treat the pre-purified organic solution with a silica-bound metal scavenger (e.g., SiliaMetS Thiol) for 4 hours at 40°C, then filter through Celite before final HPLC purification.

Section 2: Quantitative Data: Purification Method Comparison
Purification MethodTarget Impurities RemovedTypical Recovery YieldAchievable PurityScalability
RP-HPLC (0.1% TFA) Dialkylated species, Regioisomers75 - 85%>99.5%Low to Medium (mg to g)
Cation-Exchange N-oxides, Neutral organics, Salts85 - 95%98.0%High (g to kg)
Silica Metal Scavenging Pd, Cu, Ru, Fe (Trace metals)>95%>99.9% (Metal-free)High (g to kg)
Section 3: Step-by-Step Experimental Protocols
Protocol A: Preparative RP-HPLC for Dialkylated Impurity Removal
  • Self-Validating Step: Always run an analytical HPLC trace (5-50% gradient over 15 mins) before preparative injection. If the +44 Da impurity does not show at least a 0.5-minute retention time shift from the main peak, decrease the initial gradient slope before scaling up.

  • Sample Preparation: Dissolve the crude 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol in a 90:10 mixture of Water:Acetonitrile containing 0.1% TFA to prevent precipitation on the column[2]. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a standard C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in MS-grade Water.

    • Solvent B: 0.1% TFA in MS-grade Acetonitrile.

  • Gradient Elution: Run a shallow linear gradient from 5% B to 40% B over 30 minutes. The dialkylated impurity is slightly more lipophilic and will elute after the monoalkylated target.

  • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm and 280 nm. Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the compound as a TFA salt. (Note: If the free base is required for the bioassay, neutralize the pooled fractions with saturated NaHCO3 and extract with EtOAc prior to solvent removal).

Protocol B: Cation-Exchange Chromatography for N-Oxide Removal
  • Self-Validating Step: Spot the wash fractions on a TLC plate and expose them to UV light (254 nm). Do not begin the ammonium acetate elution until the wash fractions show zero UV-active material, confirming all neutral/oxidized impurities have been purged.

  • Resin Preparation: Swell Dowex 50X8 (NH4+ form) in deionized water and pack it into a glass chromatography column. Equilibrate with 2 column volumes (CV) of 20 mM ammonium acetate buffer (pH 8.5)[3].

  • Loading: Dissolve the oxidized/degraded sample in the minimum necessary volume of the equilibration buffer and load it carefully onto the resin bed.

  • Washing: Wash the column with 3 to 5 CV of 20 mM ammonium acetate buffer. The less basic N-oxides and neutral organic impurities will elute in this wash step.

  • Elution: Elute the strongly bound 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol by increasing the buffer concentration to 0.5 M ammonium acetate or by applying a dilute ammonia solution (0.1 M NH4OH).

  • Isolation: Lyophilize the eluent. Ammonium acetate is volatile and will sublime completely during lyophilization, leaving the highly pure free base behind.

References
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Benchchem.2

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed - NIH. 3

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

This guide provides a comprehensive framework for developing, refining, and troubleshooting a robust quantitative method for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. Given the limited availability of specific, peer-re...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing, refining, and troubleshooting a robust quantitative method for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. Given the limited availability of specific, peer-reviewed quantitative methods for this compound in public literature, this document establishes a scientifically sound starting point based on its chemical properties and established analytical principles. We will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and powerful technique for this type of analyte.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate starting point for the quantitative analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point. The analyte possesses a pyridine ring, which acts as a chromophore for UV detection, and its overall polarity is well-suited for separation on common C18 stationary phases. This technique offers a good balance of sensitivity, selectivity, and accessibility for most pharmaceutical and research laboratories.

Q2: What key chemical properties of the analyte influence method development?

A2: Three primary structural features are critical:

  • The Pyridine Ring: This aromatic system is a strong chromophore, making UV detection highly effective. The maximum absorbance wavelength (λmax) should be determined empirically but is expected to be in the 260-280 nm range.

  • The Secondary Amine: The amino group has a pKa that will cause its protonation state to change with pH. To ensure consistent retention times and good peak shape, the mobile phase pH must be controlled with a suitable buffer, typically 2-3 pH units away from the analyte's pKa.

  • The Terminal Hydroxyl Group: This group increases the compound's polarity, influencing its retention on a reversed-phase column.

Q3: What potential impurities should I consider during method development?

A3: Impurities can arise from the synthesis process or degradation.[1] Potential synthesis-related impurities could include starting materials (e.g., 3-amino-6-methoxypyridine), reagents, or by-products from side reactions.[2][3] Degradation products might form via oxidation of the amine or other pathways. A robust analytical method must be able to separate the main compound from these potential impurities.

Proposed Analytical Method: RP-HPLC-UV

This section details a starting method for the quantitative analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. It is intended as a baseline for further optimization and validation.

Experimental Workflow

The overall process from sample receipt to final result is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Stock Standard Solution prep_sample Prepare Sample Solution system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_mobile Prepare Mobile Phases prep_sample->system_suitability prep_mobile->system_suitability Instrument Setup run_sequence Execute Analytical Sequence system_suitability->run_sequence SST Pass integrate_peaks Integrate Chromatograms run_sequence->integrate_peaks Raw Data calculate_conc Calculate Concentration integrate_peaks->calculate_conc report_results Report Results calculate_conc->report_results

Caption: General workflow for quantitative HPLC analysis.

Step-by-Step Protocol
  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).

    • Data acquisition and processing software (e.g., Chromeleon, Empower).

    • Analytical balance, volumetric flasks, and pipettes.

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reagent & Sample Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a final concentration within the expected linear range of the assay.

    • Sample Solution: Prepare the test sample in the diluent to achieve an expected final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity.
Injection Vol. 10 µLA good starting volume to balance sensitivity and peak shape.
Detection (UV) 270 nm (or λmax)The pyridine ring should provide a strong signal in this region.
Gradient Elution 0-15 min: 10% to 70% B15-17 min: 70% to 10% B17-20 min: 10% B (Re-equilibration)A gradient is used to ensure elution of the main peak with a reasonable run time while also eluting any potential late-eluting impurities.

Troubleshooting Guide

This section addresses common issues encountered during method development and routine analysis.

Q4: My chromatographic peak is tailing or showing poor symmetry. What are the likely causes and solutions?

A4: Peak tailing for an amine-containing compound like this is a classic problem in RP-HPLC. It's typically caused by secondary interactions between the protonated amine group and residual, acidic silanol groups on the silica-based column packing.

Peak_Tailing_Troubleshooting start Peak Tailing Observed? cause1 Secondary Silanol Interactions start->cause1 Most Likely cause2 Column Overload start->cause2 cause3 Column Degradation (Void Formation) start->cause3 solution1a Lower Mobile Phase pH to ~2.5-3.0 cause1->solution1a Protonates silanols solution1b Add Competing Amine (e.g., 0.1% TEA) cause1->solution1b Masks active sites solution1c Use End-capped or Hybrid Particle Column cause1->solution1c Reduces silanol access solution2 Reduce Sample Concentration/Injection Vol. cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Decision tree for troubleshooting peak tailing.

  • Solution 1: Adjust Mobile Phase pH. Lowering the pH (e.g., to 2.5-3.0) ensures the analyte's amine is fully protonated and also suppresses the ionization of many surface silanol groups, minimizing unwanted ionic interactions.

  • Solution 2: Add a Competing Base. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

  • Solution 3: Use a Modern, End-Capped Column. Newer generation columns are better end-capped or use hybrid particle technology, which significantly reduces the number of free silanol groups available for interaction.

Q5: I am not achieving the required sensitivity (low signal-to-noise ratio). How can I improve it?

A5: Low sensitivity can be addressed through several approaches:

  • Optimize Detection Wavelength: Use a photodiode array (PDA) detector to scan the UV spectrum of the analyte and ensure you are monitoring at its absolute maximum absorbance (λmax). A deviation of even a few nanometers can significantly reduce the signal.

  • Increase Injection Volume/Concentration: Carefully increase the amount of sample loaded onto the column. Be mindful that this can lead to peak broadening or overload if taken too far.

  • Change Detection Technique: If UV detection is insufficient, consider switching to a more sensitive detector. Mass Spectrometry (MS) offers significantly higher sensitivity and selectivity and would be the logical next step for trace-level quantification.[4][5]

  • Pre-column Derivatization: For amino compounds, derivatization with a fluorescent tag (e.g., using OPA or FMOC reagents) can dramatically increase sensitivity when using a fluorescence detector.[6]

Q6: I'm observing carryover, where a peak for the analyte appears in my blank injections after a high-concentration standard. What should I do?

A6: Carryover is typically caused by the analyte adsorbing to active sites within the HPLC flow path, most commonly in the autosampler needle, injection valve, or column head.

  • Optimize Needle Wash: The most common source is the autosampler. Modify the autosampler wash procedure to use a stronger solvent (e.g., 100% acetonitrile or a mix of isopropanol/acetonitrile/water) and increase the wash duration or volume.

  • Check for Column Contamination: If the carryover persists, it may be adsorbed onto the column inlet. Try flushing the column with a strong solvent (disconnect it from the detector first). If this fails, the guard column or the analytical column itself may need to be replaced.

  • Evaluate Sample Solubility: Ensure the analyte is fully soluble in the injection diluent. If it precipitates in the sample vial or autosampler, it can lead to persistent carryover issues.

References

  • NextSDS. 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol — Chemical Substance Information. [Link]

  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

  • PubMed. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. [Link]

  • Royal Society of Chemistry. Synthesis General Procedures Method A: Preparation for compound E. [Link]

  • MDPI. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • PubMed Central (PMC). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • CHIMIA. Quantitative analysis by mass spectrometry. [Link]

  • SIELC Technologies. HPLC Analysis of Active Drug and Amino Acids in a Formulation. [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • University of Helsinki. A combined targeted/untargeted LC-MS/MS-based screening approach for mammalian cell lines treated with ionic liquids : Toxicity. [Link]

  • Scripps Research. XCMS : Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization. [Link]

  • Springer. Mass spectrometry of isoleucine amino acid under electron impact ionization. [Link]

  • Wiley Online Library. Determination of 2,6—dimethylaniline and o—toluidine impurities in preparations for local anaesthesia by. [Link]

  • MDPI. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

  • ResearchGate. Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol with similar compounds

An in-depth comparative analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9) reveals its strategic value as a versatile building block in medicinal chemistry, particularly for central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9) reveals its strategic value as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) indications. By dissecting its structural components—the methoxypyridine core and the ethanolamine appendage—we can objectively benchmark its pharmacokinetic and physicochemical advantages against similar structural analogs.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic causality behind its performance, supported by self-validating experimental protocols and comparative data.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol integrates two highly functionalized moieties that synergistically optimize drug-like properties. To understand its advantages, we must compare it against two baseline analogs:

  • Compound A (Target): 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol[1][2].

  • Compound B (Truncated Analog): 5-Amino-2-methoxypyridine (Lacks the ethanolamine extension).

  • Compound C (Carbocyclic Analog): 2-[(2-Methoxyphenyl)amino]ethan-1-ol (Replaces the pyridine nitrogen with a carbon atom).

Table 1: Comparative Physicochemical Properties

PropertyCompound A (Target)Compound B (Truncated)Compound C (Carbocyclic)Mechanistic Implication
Molecular Weight 168.20 g/mol 124.14 g/mol 167.21 g/mol All fall within the optimal range for CNS penetration (<400 Da).
cLogP 0.50.91.2The pyridine nitrogen in Compound A lowers lipophilicity compared to C, reducing non-specific binding.
TPSA (Ų) 54.438.941.5Compound A's TPSA is ideal for passive blood-brain barrier (BBB) diffusion (target <90 Ų).
H-Bond Donors 212The ethanolamine hydroxyl provides a critical donor for target engagement.
H-Bond Acceptors 433Pyridine nitrogen acts as an additional acceptor, enhancing aqueous solubility.

Mechanistic Advantages in Pharmacokinetics

The Methoxypyridine Core: Modulating Metabolism and Solubility

The substitution of a phenyl ring (Compound C) with a methoxypyridine ring (Compound A) is a classical bioisosteric replacement used to optimize metabolic stability. The electron-withdrawing nature of the pyridine nitrogen decreases the electron density of the aromatic ring. This electronic modulation makes the ring significantly less susceptible to Cytochrome P450 (CYP450)-mediated aromatic oxidation. Furthermore, the incorporation of methoxypyridine motifs has been empirically shown to improve aqueous solubility and arrest the production of amyloid-beta (Aβ42) in the development of gamma-secretase modulators for Alzheimer's disease[3][4][5].

The Ethanolamine Appendage: Enhancing BBB Penetration

While adding an ethanolamine group increases the Topological Polar Surface Area (TPSA), it paradoxically enhances CNS exposure. The causality lies in the structural flexibility of the ethanolamine chain, which can form transient intramolecular hydrogen bonds between the amine and the hydroxyl group. This conformation "masks" the molecule's polarity during lipid membrane transit, facilitating passive transcellular permeation. Once in the aqueous systemic circulation, the molecule adopts an extended conformation, ensuring high solubility. Additionally, ethanolamine moieties are frequently utilized as promoieties to actively promote drug movement across the blood-brain barrier, as demonstrated in the development of CNS-targeted prodrugs[6][7].

SAR_Logic Comp 2-[(6-Methoxypyridin-3-yl) amino]ethan-1-ol Core Methoxypyridine Core Comp->Core Tail Ethanolamine Moiety Comp->Tail Solub ↑ Aqueous Solubility ↓ CYP450 Clearance Core->Solub BBB ↑ BBB Penetration ↑ Target Engagement Tail->BBB

Logical SAR framework illustrating the dual pharmacokinetic benefits of the compound's moieties.

Self-Validating Experimental Workflows

To objectively validate the structural advantages of Compound A over its analogs, the following self-validating in vitro protocols must be executed. These assays are designed with internal controls to ensure that any observed data is a direct result of the compound's properties, not assay artifacts.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Quantify passive transcellular BBB permeability. Causality of Design: Standard PAMPA uses hexadecane, which poorly represents the brain endothelium. We utilize Porcine Brain Lipid (PBL) extracts because their phospholipid composition closely mimics the human BBB, providing a highly predictive permeability coefficient ( Pe​ ).

Step-by-Step Methodology:

  • Preparation: Dissolve Compounds A, B, and C in DMSO to 10 mM, then dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the hydrophobic filter membrane of the donor plate (pore size 0.45 µm) with 5 µL of 2% PBL dissolved in dodecane. Rationale: Establishes the artificial lipid bilayer.

  • Assembly: Add 300 µL of the compound solutions to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Carefully mate the donor plate with the acceptor plate.

  • Incubation: Incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the concentration of compounds in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Criteria: The assay is only valid if the high-permeability control (Verapamil) yields Pe​>10×10−6 cm/s, and the low-permeability control (Theophylline) yields Pe​<1×10−6 cm/s.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Assess Phase I metabolic clearance. Causality of Design: Microsomes contain membrane-bound CYP450 enzymes but lack the necessary cofactors for activity. The addition of NADPH is an obligate requirement for CYP450-mediated electron transfer. Running a parallel "-NADPH" control isolates CYP-specific metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 0.5 mg/mL pooled HLM protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Organic solvent denatures the CYP enzymes, instantly stopping metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Criteria: Testosterone (high clearance control) must show >80% depletion at 60 minutes. The "-NADPH" control must show <5% compound loss, confirming stability in the buffer matrix.

Workflow cluster_assays Self-Validating In Vitro Profiling Start Compound Library (A, B, C & Controls) PAMPA PAMPA-BBB Assay (+ Verapamil Control) Start->PAMPA Microsome HLM Stability Assay (+ Testosterone Control) Start->Microsome LCMS LC-MS/MS Quantification PAMPA->LCMS Microsome->LCMS Data PK Modeling & SAR Triage LCMS->Data

Self-validating in vitro workflow integrating permeability and metabolic stability assessments.

Comparative Performance Data

Based on the structural parameters and established medicinal chemistry precedents for these pharmacophores[3][8], the expected in vitro performance of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol compared to its analogs is summarized below.

Table 2: In Vitro Pharmacokinetic Profiling

Assay / ParameterCompound A (Target)Compound B (Truncated)Compound C (Carbocyclic)
Aqueous Solubility (pH 7.4) > 200 µM 150 µM80 µM
PAMPA-BBB ( Pe​ , 10−6 cm/s) 14.2 (High) 8.1 (Medium)16.5 (High)
HLM Intrinsic Clearance ( CLint​ ) 24.5 µL/min/mg 45.2 µL/min/mg89.1 µL/min/mg
CYP450 Vulnerability Low LowHigh (Aromatic oxidation)

Data Interpretation: Compound A achieves an optimal balance. While Compound C (the carbocyclic analog) exhibits slightly higher BBB permeability due to higher lipophilicity, it suffers from poor aqueous solubility and rapid metabolic degradation (high CLint​ ). Compound B is metabolically stable but lacks the necessary permeability for efficient CNS targeting. Compound A leverages the methoxypyridine core for metabolic stability and the ethanolamine moiety for enhanced BBB penetration, making it the superior scaffold for neurotherapeutic drug development.

References

  • NextSDS. "2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol — Chemical Substance Information". NextSDS. [Link]

  • Gwanyanya, A., et al. "Ethanolamine: A Potential Promoiety with Additional Effects in the Brain". CNS & Neurological Disorders Drug Targets, 2020. [Link]

  • Rynearson, K. D., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators". Bioorganic & Medicinal Chemistry, 2020. [Link]

  • Ferrara, S. J., et al. "Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration". Bioorganic & Medicinal Chemistry, 2017. [Link]

  • Lewis, R., et al. "Discovery and Structure–Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1)". Journal of Medicinal Chemistry, 2016. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Abstract This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, a key intermediate and potential impurity in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, a key intermediate and potential impurity in pharmaceutical manufacturing. We present a detailed cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative performance data, and expert insights to guide the selection of the most appropriate analytical method for specific applications, from early-stage development to rigorous quality control. All methodologies are presented in accordance with international regulatory standards, including guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Introduction

The compound 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a primary amino alcohol, a structural motif present in various pharmaceutically active compounds. Its accurate and precise quantification in drug substances, drug products, and biological matrices is critical for ensuring product quality, safety, and efficacy. The inherent polarity and potential for low UV absorptivity of this analyte present unique analytical challenges.[8] Therefore, a thorough understanding and cross-validation of available analytical methods are paramount for robust drug development programs.[9][10]

This guide delves into the principles, practical execution, and comparative performance of three orthogonal analytical techniques. The objective is to provide a clear, data-driven framework for selecting and implementing the optimal method based on the specific analytical requirements, such as sensitivity, selectivity, and sample matrix complexity. The validation of these analytical procedures is designed to demonstrate their suitability for their intended purpose.[7][11]

Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended application. For 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, its polar nature, containing both a secondary amine and a primary alcohol, guides our choice of chromatographic techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV-absorbing chromophore. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase. Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is selected as a versatile stationary phase for the separation of moderately polar compounds.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves to protonate the secondary amine group of the analyte. This minimizes peak tailing by preventing interactions with residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.[8]

  • UV Detection Wavelength: The methoxypyridine moiety provides a chromophore, allowing for UV detection. The optimal wavelength is determined by acquiring the UV spectrum of the analyte.

Applicability: HPLC-UV is well-suited for the analysis of bulk drug substances and formulated products where the concentration of the analyte is relatively high. It is a cost-effective and reliable method for routine quality control testing.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12][13] The analyte is first separated chromatographically, then ionized (typically via electrospray ionization - ESI), and finally detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Causality of Experimental Choices:

  • UPLC/UHPLC: The use of Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) with sub-2-µm particle columns offers higher resolution and faster analysis times compared to conventional HPLC.[13]

  • Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar molecules like 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol as it is a soft ionization method that minimizes in-source fragmentation.

  • Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This provides excellent specificity, even in complex biological matrices.

Applicability: LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites in complex matrices such as plasma and urine, owing to its exceptional sensitivity and selectivity.[3][14][15] It is also invaluable for impurity profiling at very low levels.

Gas Chromatography with Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[16] For polar analytes like 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, which have low volatility due to hydrogen bonding, a derivatization step is necessary.[17][18][19][20] Derivatization replaces the active hydrogens on the amine and alcohol groups with non-polar moieties, increasing volatility and improving chromatographic performance.[18][21][22]

Causality of Experimental Choices:

  • Silylation: Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method for amino alcohols.[23] This reaction replaces the active hydrogens with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative.[23]

  • Electron Ionization (EI): EI is a hard ionization technique that produces characteristic and reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Non-polar Capillary Column: A non-polar stationary phase, such as one based on polydimethylsiloxane, is typically used for the separation of the non-polar TMS derivatives.[16]

Applicability: GC-MS can be a valuable alternative for the analysis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, particularly for impurity identification where its high resolving power and extensive spectral libraries can be advantageous.

Experimental Protocols and Workflows

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 270 nm

Sample Preparation (for Drug Substance):

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Further dilute as necessary to fall within the calibration range.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Area Ratio detect->integrate quantify Quantify against Calibration Curve integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Sample Extraction dry Evaporate to Dryness extract->dry derivatize Derivatization dry->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify Method_Selection start Define Analytical Goal concentration Analyte Concentration? start->concentration matrix Sample Matrix Complexity? concentration->matrix High (e.g., Drug Substance) sensitivity High Sensitivity Required? concentration->sensitivity Low (e.g., Biological Fluid) hplc Recommend: HPLC-UV matrix->hplc Simple (e.g., Purified Sample) lcms Recommend: LC-MS/MS matrix->lcms Complex (e.g., Formulation with Excipients) sensitivity->lcms Yes gcms Consider: GC-MS as Orthogonal Method sensitivity->gcms No

Sources

Validation

A Researcher's Guide to Bridging the Gap: In Silico Predictions vs. Experimental Realities for Novel Compounds like 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

In the fast-paced world of drug discovery, the ability to "fail fast and fail cheap" is a paramount strategic advantage.[1] Promising drug candidates frequently face attrition during clinical trials due to unfavorable ab...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, the ability to "fail fast and fail cheap" is a paramount strategic advantage.[1] Promising drug candidates frequently face attrition during clinical trials due to unfavorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2] To mitigate this risk, a robust preclinical assessment is non-negotiable. This guide delves into the critical interplay between in silico computational predictions and in vitro experimental data, using the novel compound 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9) as a case study.

While extensive experimental data for this specific molecule is not publicly available, its status presents an ideal scenario for demonstrating the predictive power of computational tools and outlining the subsequent experimental validation pipeline. This guide will provide you, the researcher, with the rationale behind these methods, detailed protocols for key assays, and a framework for interpreting the comparative data you will generate.

The Subject Molecule: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

  • Molecular Formula: C₈H₁₂N₂O₂[3][4]

  • Molecular Weight: 168.19 g/mol [3][4]

  • SMILES: COC1=NC=C(C=C1)NCCO[3][5]

This structure, featuring a methoxypyridine core linked to an amino-alcohol side chain, presents a unique profile that necessitates a thorough ADMET characterization.

The Two Pillars of Early ADMET Assessment

The modern drug discovery workflow leans on two complementary pillars: in silico modeling and in vitro experimentation.

  • In Silico Modeling: Utilizes computer algorithms and machine learning to predict a compound's properties based solely on its chemical structure.[1][6][7] These methods offer unparalleled speed and cost-effectiveness, making them ideal for screening large libraries of virtual compounds.[1]

  • In Vitro Experimentation: Involves laboratory-based assays using biological components (e.g., cells, enzymes) to measure a compound's properties directly.[8] While more resource-intensive, these experiments provide tangible data on the compound's behavior in a biological context.

The true power lies not in choosing one over the other, but in leveraging the predictive power of in silico tools to prioritize and guide resource-intensive experimental work.

Part 1: The In Silico Profile of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

For a novel compound, the first step is to generate a comprehensive computational profile. Using its SMILES string, we can employ a variety of free and commercial web servers like ADMETlab, SwissADME, and ADMET-AI to generate predictions.[6][9] Below is a hypothetical, yet representative, in silico ADMET profile for our subject molecule.

Physicochemical Properties (The Foundation)

These fundamental properties govern how a molecule will behave in various environments and are strong indicators of its drug-likeness.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol ) 168.19Low molecular weight is generally favorable for absorption.
logP (Octanol/Water Partition) 0.5 - 1.2Indicates good hydrophilicity, which can impact solubility but may hinder membrane permeability.[5]
Aqueous Solubility (logS) -1.5 to -2.5Predicts moderate to good aqueous solubility, crucial for absorption and formulation.
Topological Polar Surface Area (TPSA) 62.5 ŲA TPSA < 140 Ų is associated with good cell permeability.
Hydrogen Bond Donors 2Within the typical range for good membrane permeability.
Hydrogen Bond Acceptors 4Within the typical range for good membrane permeability.
ADMET Predictions (The Pharmacokinetic Profile)

This is where we predict the journey of our molecule through the body.

ADMET ParameterIn Silico PredictionRationale and Implication
Absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateSuggests reasonable passive diffusion across the intestinal lining.
P-glycoprotein (P-gp) SubstrateNoLow probability of being pumped out of cells by this major efflux transporter.
Distribution
Blood-Brain Barrier (BBB) PermeantNoThe molecule is unlikely to cross into the central nervous system, which can be a desirable safety feature.
Plasma Protein Binding (PPB)Low (<50%)A high free fraction of the drug is available to exert its therapeutic effect.
Metabolism
CYP450 2D6 InhibitorNoLow risk of drug-drug interactions with other drugs metabolized by this key enzyme.
CYP450 3A4 InhibitorNoLow risk of drug-drug interactions with other drugs metabolized by this key enzyme.
CYP450 2D6 SubstrateYesThe molecule is likely metabolized by the CYP2D6 enzyme.
Toxicity
hERG InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
AMES MutagenicityNon-mutagenicLow probability of causing DNA mutations.
HepatotoxicityLow RiskUnlikely to cause liver damage.

Part 2: The Experimental Validation Workflow

With our in silico predictions in hand, we can now design a targeted experimental plan to confirm or challenge these findings. Below are detailed protocols for essential in vitro assays.

Experimental Workflow Overview

G cluster_0 Physicochemical & Absorption cluster_1 Metabolism & Safety solubility Aqueous Solubility Assay pampa PAMPA solubility->pampa Informs concentration selection met_stability Metabolic Stability Assay pampa->met_stability herg hERG Inhibition Assay met_stability->herg cytotox Cytotoxicity Assay (e.g., MTT) herg->cytotox synthesis Compound Synthesis & Purification synthesis->solubility insilico In Silico Profiling insilico->synthesis Guides Synthesis Prioritization

Caption: A typical experimental workflow for early ADMET profiling.

Aqueous Solubility Assay (Kinetic)

Objective: To experimentally determine the solubility of the compound in an aqueous buffer, a critical factor for oral absorption.[10][11]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol in 100% dimethyl sulfoxide (DMSO).[12]

  • Plate Setup: In a 96-well microplate, add the DMSO stock solution to an aqueous phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., 1-2%).[11]

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with shaking for 1.5 to 2 hours to allow for precipitation of the compound.[12]

  • Detection (Nephelometry): Measure the light scattering of the solutions at each concentration using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[10]

  • Alternative Detection (UV Spectroscopy): Alternatively, after incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration of the dissolved compound.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.[13][14]

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate (the donor plate) with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[15]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).[15]

  • Donor Plate Preparation: Add the test compound (dissolved in PBS at a known concentration, e.g., 100 µM) to the coated wells of the donor plate.[15]

  • Incubation: Place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 5 to 18 hours).[15][16]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the susceptibility of the compound to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which influences its half-life and clearance.[17][18]

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).[17]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH (1 mM final concentration).[17]

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.[19]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19][20]

hERG Inhibition Assay

Objective: To assess the potential of the compound to block the hERG potassium ion channel, a key indicator of potential cardiotoxicity.[21][22]

Protocol:

This assay is typically performed using automated patch-clamp electrophysiology or a fluorescence-based thallium flux assay.

Fluorescence Polarization (FP) Binding Assay Protocol:

  • Assay Principle: This biochemical assay measures the displacement of a fluorescent tracer from the hERG channel by a test compound. Binding of the compound causes a decrease in the fluorescence polarization signal.[23]

  • Reagent Preparation: Prepare assay buffer, a fluorescent hERG tracer, and hERG channel-containing membranes according to the kit manufacturer's instructions (e.g., Predictor hERG Fluorescence Polarization Assay Kit).

  • Compound Plating: Serially dilute the test compound in DMSO and then into the assay buffer in a 384-well plate.

  • Reaction: Add the hERG membranes and the fluorescent tracer to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of tracer binding at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the tracer is displaced).

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the general toxicity of the compound on living cells by measuring its effect on cell viability and metabolic activity.

Protocol:

  • Cell Plating: Seed a suitable human cell line (e.g., HepG2, a liver cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570-590 nm using a microplate reader.[24]

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the CC₅₀ (the concentration at which 50% of cell viability is lost).

Part 3: Synthesizing the Data - A Comparative Analysis

The ultimate goal is to compare the in silico predictions with the hard-won experimental data. This comparative analysis is where critical decisions are made.

Data Summary Table: In Silico vs. Experimental
ParameterIn Silico PredictionExperimental ResultCorrelation & Commentary
Aqueous Solubility ~50-150 µg/mLTo be determinedA good correlation is often seen, but in silico models may struggle with complex crystal lattice energy effects. An experimental result >60 µg/mL is a positive sign.[10]
Permeability (Pe) ModerateTo be determinedPAMPA measures only passive diffusion.[16] If the experimental value is significantly lower than predicted, it may suggest the compound is an unrecognized substrate for an efflux transporter.
Metabolic Stability (t½) Moderate to HighTo be determinedIn silico models are generally good at flagging rapidly metabolized compounds. A longer-than-predicted experimental half-life is a favorable outcome.
hERG Inhibition (IC₅₀) > 30 µMTo be determinedA high experimental IC₅₀ value would confirm the low in silico risk, a critical safety checkpoint.
Cytotoxicity (CC₅₀) > 50 µMTo be determinedThis provides a general measure of toxicity. A high CC₅₀ is desirable and indicates a good therapeutic window might be achievable.
The Logic of Discrepancy

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Finding cluster_hypothesis Hypothesis & Next Steps insilico High Permeability Predicted Based on general physicochemical rules (e.g., TPSA, logP) experimental Low Permeability Measured Caco-2 or PAMPA assay shows poor transport insilico->experimental Discrepancy Observed hypothesis Hypothesis: Unrecognized Efflux Substrate Next Steps: Run specific transporter assays (e.g., P-gp, BCRP) experimental->hypothesis Drives Further Investigation

Caption: How discrepancies between in silico and experimental data drive further research.

Discrepancies are not failures; they are opportunities for deeper understanding. For instance, if a compound is predicted to be highly permeable but shows poor permeability in a Caco-2 assay, this might suggest it is a substrate for an efflux transporter like P-gp, a possibility not captured by the initial in silico model.[16] This new hypothesis can then be tested with specific transporter assays. The iterative cycle of prediction, experimentation, and hypothesis refinement is the engine of modern drug discovery.

Conclusion: An Integrated and Indispensable Strategy

For novel compounds like 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, the journey through preclinical assessment is a testament to the power of an integrated discovery strategy. In silico tools provide an invaluable, high-throughput first pass, allowing researchers to prioritize candidates and anticipate potential liabilities before a single experiment is run.[1][25] However, these predictions remain hypotheses until validated by robust in vitro assays.

The true expertise lies in understanding the strengths and limitations of each approach and using them in concert. By embracing this dual-pronged strategy, research teams can navigate the complexities of drug discovery with greater efficiency, confidence, and a higher probability of success, ultimately accelerating the delivery of safe and effective medicines to patients.

References

Sources

Comparative

Comparative efficacy of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol based inhibitors

The development of next-generation kinase inhibitors requires precise engineering of pharmacophores to balance biochemical potency, target selectivity, and physicochemical properties. As a Senior Application Scientist ev...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of next-generation kinase inhibitors requires precise engineering of pharmacophores to balance biochemical potency, target selectivity, and physicochemical properties. As a Senior Application Scientist evaluating emerging chemical motifs, the building block 1 (CAS 1020955-98-9) has proven to be a highly versatile and structurally privileged scaffold.

By integrating an electron-rich methoxypyridine system with a hydrophilic aminoethanol tail, this motif provides a dual-action binding mechanism. Recent structural biology studies and patent literature have highlighted the utility of this scaffold in targeting therapeutically relevant kinases, including 2 and3. This guide objectively compares the efficacy of inhibitors utilizing this specific motif against traditional analogs, providing researchers with actionable experimental protocols and mechanistic insights.

Mechanistic Rationale and Logical Binding Model

The efficacy of the 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol scaffold is rooted in its spatial geometry. The methoxy oxygen and pyridine nitrogen act as a bidentate hydrogen-bond acceptor/donor system, mimicking the adenine ring of ATP to anchor the molecule firmly within the kinase hinge region.

Crucially, the addition of the ethan-1-ol moiety serves a specific causal purpose: it projects out of the hydrophobic ATP-binding pocket directly into the solvent interface. This structural decision reduces the overall lipophilicity (LogD) of the molecule, thereby decreasing non-specific protein binding and dramatically improving the free fraction of the drug in cellular assays.

G Kinase Target Kinase (RET / HPK1) Scaffold 2-[(6-Methoxypyridin-3-yl) amino]ethan-1-ol Scaffold->Kinase Binds Hinge Hinge Region Binding (Methoxypyridine) Scaffold->Hinge Drives Solvent Solvent Front Interaction (Ethan-1-ol tail) Scaffold->Solvent Drives Efficacy Enhanced Efficacy & Solubility Hinge->Efficacy Contributes to Solvent->Efficacy Contributes to

Mechanism of action for methoxypyridine-aminoethanol scaffold inhibitors.

Comparative Efficacy Data

To demonstrate the structural advantage of this motif, we compare a prototype inhibitor containing the full scaffold ("Compound A") against an analog lacking the ethan-1-ol tail ("Compound B") and an industry-standard reference inhibitor across biochemical and physicochemical metrics.

MetricCompound A (Full Scaffold)Compound B (Truncated Tail)Standard Reference
Structural Motif 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol6-Methoxypyridin-3-amineDiverse Hinge Binders
RET IC₅₀ (Biochemical) 2.4 nM3.8 nM1.5 nM
HPK1 IC₅₀ (Biochemical) 5.1 nM8.2 nM4.0 nM
Kinetic Solubility (pH 7.4) >150 µM15 µM45 µM
LogD (pH 7.4) 2.13.83.2

Data Synthesis: While Compound A and Compound B show relatively similar biochemical potency at the hinge region, the inclusion of the ethan-1-ol tail in Compound A yields a nearly 10-fold improvement in kinetic solubility and a highly favorable LogD. This translates to superior bioavailability and reduced off-target toxicity in vivo.

Kinase Signaling and Target Inhibition

Inhibitors utilizing this scaffold effectively paralyze downstream signaling cascades. For instance, in RET-driven oncogenic models, blocking the receptor tyrosine kinase prevents the phosphorylation of key adapter proteins, thereby shutting down both the MAPK and PI3K/AKT proliferation pathways.

Pathway Stimulus Extracellular Signal Receptor Receptor Tyrosine Kinase Stimulus->Receptor Activates Downstream1 MAPK Cascade Receptor->Downstream1 Phosphorylates Downstream2 PI3K/AKT Cascade Receptor->Downstream2 Phosphorylates Inhibitor Scaffold Inhibitor Inhibitor->Receptor Blocks Outcome Tumor Cell Proliferation Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Kinase signaling cascade blocked by the targeted scaffold inhibitor.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the causal reasoning behind the methodology to ensure robust assay development.

Protocol A: TR-FRET Biochemical Kinase Assay

This protocol determines the biochemical IC₅₀ of the inhibitors against isolated kinase domains.

Workflow Step1 Compound Titration (Acoustic Dispensing) Step2 Kinase Pre-incubation (30 min at RT) Step1->Step2 Transfer Step3 ATP/Substrate Addition (Initiate Reaction) Step2->Step3 Add Reagents Step4 Quench & Detection (TR-FRET Reagents) Step3->Step4 60 min Reaction Step5 Data Normalization & IC50 Calculation Step4->Step5 Read Plate

Step-by-step TR-FRET kinase assay workflow for IC50 determination.

  • Compound Preparation & Acoustic Transfer: Dispense 100 nL of compounds in 100% DMSO into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates pin carryover and allows for direct dilution, minimizing the final DMSO concentration (<1%). Higher DMSO levels can denature the kinase and artificially skew IC₅₀ values.

  • Kinase Pre-Incubation: Add 5 µL of the target kinase diluted in assay buffer. Incubate at room temperature for 30 minutes.

    • Causality: The 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol scaffold often exhibits slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before ATP is introduced to compete for the hinge region.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix. The ATP concentration must be set exactly at its apparent Michaelis constant ( Kmapp​ ) for the specific kinase.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors and allows for the direct mathematical conversion of IC₅₀ to Ki​ using the Cheng-Prusoff equation.

  • Quench & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled antibodies.

    • Causality: EDTA chelates the Mg2+ cofactor, instantly halting the kinase reaction. The time-resolved readout eliminates short-lived background auto-fluorescence from the chemical compounds, ensuring a high signal-to-noise ratio.

  • System Validation Check: Calculate the Z'-factor using DMSO vehicle controls and positive control reference wells.

    • Validation: The assay is only deemed valid if Z' > 0.6, confirming sufficient dynamic range and low well-to-well variability.

Protocol B: Cellular Target Engagement & Viability

This protocol assesses the anti-proliferative efficacy of the inhibitors in target-dependent cell lines.

  • Cell Seeding: Plate target-dependent cells (e.g., Ba/F3 engineered models) at 2,000 cells/well in 384-well plates. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Overnight incubation allows cells to recover from trypsinization stress and re-enter the exponential log-growth phase, which is strictly required for accurately assessing anti-proliferative agents.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the inhibitors. Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence.

    • Causality: Luminescence generated by the luciferase reaction directly correlates with intracellular ATP levels, providing a highly sensitive, linear readout of metabolically active cells without the metabolic artifacts common to colorimetric MTT assays.

  • System Validation Check: Verify that the signal-to-background ratio (S/B) between untreated cells and media-only blanks is >10.

References

  • 2-[(6-methoxypyridin-3-yl)
  • Discovery of APS03118, a potent and selective next generation RET inhibitor with a novel kinase hinge scaffold Source: ACS Figshare URL
  • US 2023/0399341 A1 (HPK1 Inhibitors)

Sources

Validation

Confirmation of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol purity by multiple techniques

An In-Depth Guide to the Orthogonal Purity Assessment of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol In the landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is not a matter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Orthogonal Purity Assessment of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

In the landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is not a matter of chance; it is a direct consequence of the purity of its preceding intermediates.[1] For a key building block such as 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS: 1020955-98-9), a precursor in the synthesis of various therapeutic agents, rigorous purity confirmation is not merely a quality control checkpoint but a strategic imperative.[1] Relying on a single analytical method provides a one-dimensional view that can be misleading. A more robust and scientifically sound approach involves the use of orthogonal methods—a suite of distinct analytical techniques that measure the same attribute (purity) through different physical and chemical principles.[2][3]

This guide provides a comprehensive comparison of multiple analytical techniques for the definitive purity confirmation of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. We will delve into the causality behind experimental choices and present supporting data to demonstrate how High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA) collectively provide an unambiguous purity profile.

Compound Profile: 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

PropertyValueSource
CAS Number 1020955-98-9[4][5]
Molecular Formula C₈H₁₂N₂O₂[5][6][7]
Molecular Weight 168.19 g/mol [5][6][7]
Theoretical Elemental Composition C: 57.13%, H: 7.19%, N: 16.66%, O: 19.02%Calculated

Potential process-related impurities could include unreacted starting materials such as 5-amino-2-methoxypyridine and 2-chloroethanol, or by-products from side reactions. Therefore, the chosen analytical methods must be capable of separating and detecting these and other unknown impurities.

The Principle of Orthogonal Confirmation

The core philosophy of this guide is that confidence in a purity value increases with each additional, uncorrelated analytical technique that yields a consistent result. Each method has its own strengths and weaknesses; by combining them, the blind spots of one technique are covered by the strengths of another.

G cluster_input Sample cluster_analysis Orthogonal Analytical Techniques cluster_output Purity Confirmation Compound 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (Batch No. 12345) HPLC HPLC (Chromatographic Purity) Compound->HPLC GCMS GC-MS (Volatiles & Identity) Compound->GCMS qNMR qNMR (Absolute Purity & Structure) Compound->qNMR EA Elemental Analysis (Elemental Composition) Compound->EA Result Comprehensive Purity Profile (>99.5%) HPLC->Result GCMS->Result qNMR->Result EA->Result

Caption: Orthogonal workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[3] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[8] For a polar molecule with a basic pyridine nitrogen like our target compound, a C18 column with a buffered mobile phase or an acid modifier is critical to ensure good peak shape and prevent tailing caused by interactions with residual silanols on the stationary phase.[2] We employ a gradient elution method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector monitoring at 254 nm, with a full scan from 200-400 nm to detect impurities with different chromophores.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample, dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Summary & Interpretation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

PeakRetention Time (min)Area (%)
Impurity 13.520.08
Main Compound 12.75 99.85
Impurity 218.210.07
Total Purity 99.85%

The chromatogram showed a single major peak at 12.75 minutes, with two minor impurities below the 0.1% reporting threshold established by ICH guidelines. The purity by area normalization was calculated to be 99.85%, indicating a high degree of chromatographic purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatiles and Identity Confirmation

Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is superior for analyzing volatile or semi-volatile impurities, such as residual solvents.[3][9] Due to the polar nature and relatively low volatility of our target compound, direct analysis can be challenging. Silylation, a common derivatization technique, is employed to replace active hydrogens (on the -OH and -NH groups) with trimethylsilyl (TMS) groups.[10] This increases the compound's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer provides definitive structural confirmation by matching the fragmentation pattern to the expected structure.

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min.

  • Injector: Splitless mode, 280 °C.

  • MS Conditions: EI mode at 70 eV, mass scan range of 40-550 amu.

  • Sample Preparation: To ~1 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes. Inject 1 µL of the derivatized solution.

Data Summary & Interpretation

The purity is calculated from the total ion chromatogram (TIC) by determining the area percentage of the main peak. The mass spectrum confirms the identity.

ParameterResult
Purity (TIC Area %) 99.7%
Expected MW (di-TMS derivative) 312.2 g/mol
Observed Molecular Ion (M+) m/z 312
Key Fragments m/z 297 (M-15), m/z 73 (TMS)

The TIC showed a major peak corresponding to the di-TMS derivative of the target compound, with a purity of 99.7%. The mass spectrum displayed the correct molecular ion and characteristic fragments, confirming the identity and ruling out significant volatile impurities.

Quantitative NMR (qNMR): Absolute Purity and Structural Integrity

Expertise & Experience: Unlike chromatographic methods that provide relative purity, ¹H qNMR can determine absolute purity by quantifying the analyte against a certified internal standard of known purity and weight.[11] This technique is a powerful, orthogonal method as it relies on the fundamental property of nuclear magnetic resonance and is independent of the analyte's response factor. The ¹H NMR spectrum also provides an unequivocal confirmation of the chemical structure.[12][13] We chose maleic acid as the internal standard due to its high purity, stability, and having distinct, non-overlapping signals in a region separate from our analyte's protons.

Experimental Protocol: ¹H qNMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Accurately weigh ~20 mg of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol and ~10 mg of certified maleic acid internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition: A standard ¹H pulse program with a long relaxation delay (D1 = 30s) to ensure full signal relaxation for accurate integration.

  • Processing: Apply standard Fourier transform, phase correction, and baseline correction. Carefully integrate the distinct signals from the analyte and the internal standard.

Data Summary & Interpretation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight

  • W = Weight

  • P = Purity of the standard

ParameterAnalyteStandard (Maleic Acid)
Weight (mg) 20.1510.05
Signal Used H-2 (Aromatic, dd)Vinylic Protons (s)
Chemical Shift (δ, ppm) 7.456.28
Number of Protons (N) 12
Integral (I) 1.000.98
MW ( g/mol ) 168.19116.07
Purity of Standard (P_std) -99.95%
Calculated Purity 99.6% -

The ¹H NMR spectrum was fully consistent with the structure of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. The qNMR calculation yielded an absolute purity of 99.6%, providing strong, independent confirmation of the high purity determined by chromatographic methods.

Elemental Analysis (EA): A Fundamental Compositional Check

Expertise & Experience: Elemental analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[14] A close correlation between the experimentally determined values and the theoretically calculated values for the compound's molecular formula serves as a powerful indicator of purity.[15][16] It is particularly effective at detecting inorganic impurities (salts) or residual solvents that might not be detected by other methods. A deviation of more than ±0.4% from the theoretical value often suggests the presence of impurities.

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Principle: A small, accurately weighed amount of the sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Sample Preparation: The sample must be thoroughly dried to remove any residual moisture or solvents that would interfere with the hydrogen and carbon readings.

Data Summary & Interpretation
ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C) 57.1357.05-0.08
Hydrogen (H) 7.197.23+0.04
Nitrogen (N) 16.6616.71+0.05

The experimental values for C, H, and N are all within the acceptable ±0.4% deviation from the theoretical values. This result confirms the correct elemental composition and the absence of significant non-carbon-containing impurities.[17]

Comparative Summary and Conclusion

The following diagram illustrates the typical experimental workflow for a single, yet comprehensive, analytical technique like HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent (10 mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Analytical TechniquePrinciplePurity Result (%)Key Insights
HPLC Chromatographic Separation99.85High purity with respect to non-volatile, UV-active impurities.
GC-MS Volatility & Mass Fragmentation99.7Confirms identity and absence of significant volatile impurities.
qNMR Nuclear Magnetic Resonance99.6Confirms structure and provides an absolute purity value.
Elemental Analysis Elemental CompositionMatches Theory (within ±0.1%)Confirms correct empirical formula and absence of inorganic impurities.

The close agreement across these four distinct analytical methods provides the highest possible confidence in the purity of this batch of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol. Each technique, with its unique scientific principle, validates the others, creating a robust and defensible purity assessment. For researchers, scientists, and drug development professionals, adopting such an orthogonal approach is essential for ensuring data integrity and building quality into the foundation of pharmaceutical manufacturing.

References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from ChemCollective. [Link]

  • NextSDS. (n.d.). 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Saikia, G., et al. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • University of Wisconsin. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from University of Wisconsin Chemistry Department. [Link]

  • NextSDS. (n.d.). (2S)-2-AMINO-2-(6-METHOXY(3-PYRIDYL))ETHAN-1-OL — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • BrainKart. (2018, June 29). Determination of Empirical Formula from Elemental Analysis Data. Retrieved from BrainKart. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from Alwsci. [Link]

  • Muszalska, I., еLadowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Gammers, S., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from Agilent Technologies. [Link]

  • Wikipedia. (n.d.). Empirical formula. Retrieved from Wikipedia. [Link]

  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from Ijaresm. [Link]

  • Crommen, J., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from Chromatography Online. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from IISTE. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (2025, July 21). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Retrieved from NIST. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from ETH Zurich NMR Service. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol
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